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Nor Propoxyphene Maleate Salt Documentation Hub

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  • Product: Nor Propoxyphene Maleate Salt
  • CAS: 38910-73-5

Core Science & Biosynthesis

Foundational

Technical Monograph: The Toxicodynamic Mechanism of Norpropoxyphene Maleate

Executive Summary: The Metabolite Liability Norpropoxyphene is the N-demethylated major metabolite of the synthetic opioid dextropropoxyphene. While the parent compound was utilized for decades as a mild analgesic, the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Liability

Norpropoxyphene is the N-demethylated major metabolite of the synthetic opioid dextropropoxyphene. While the parent compound was utilized for decades as a mild analgesic, the accumulation of Norpropoxyphene—specifically its stabilized salt form, Norpropoxyphene Maleate —revealed a catastrophic toxicological profile that led to the global withdrawal of propoxyphene-based therapeutics (e.g., Darvon, Darvocet) by the FDA and EMA circa 2010.

This guide analyzes the mechanism of action (MOA) of Norpropoxyphene, shifting the focus from its negligible opioid receptor affinity to its potent, lethal off-target activity on cardiac ion channels. For drug development professionals, Norpropoxyphene serves as a critical case study in metabolite-mediated cardiotoxicity , demonstrating how a stable metabolite with a long half-life can drive safety attrition post-marketing.[1]

Chemical Identity & Metabolic Genesis

The toxicity of Norpropoxyphene is inextricably linked to its pharmacokinetics. Unlike the parent drug, which undergoes rapid clearance, the metabolite accumulates to supraphysiological levels.

Metabolic Pathway

Dextropropoxyphene undergoes extensive first-pass metabolism in the liver, primarily via CYP3A4 -mediated N-demethylation.[1] This yields Norpropoxyphene.[2][3][4][5]

  • Parent Drug (Propoxyphene): Short half-life (6–12 hours).[1]

  • Metabolite (Norpropoxyphene): Extended half-life (30–36 hours).[1]

This kinetic disparity causes "stacking" of the metabolite in plasma, particularly in patients with renal compromise or during chronic dosing, leading to concentrations that exceed the safety margins for cardiac ion channels.

MetabolicPathway Prop Dextropropoxyphene (Parent) CYP CYP3A4 (N-demethylation) Prop->CYP Rapid Metabolism NorProp Norpropoxyphene (Toxic Metabolite) CYP->NorProp Formation NorProp->NorProp Steady State Stacking Renal Renal Excretion (Slow: t1/2 ~36h) NorProp->Renal Accumulation Risk

Figure 1: Metabolic genesis of Norpropoxyphene showing the kinetic mismatch that leads to systemic accumulation.[1]

Toxicodynamics: The Dual-Channel Blockade

Norpropoxyphene Maleate is not a simple hERG blocker; it exhibits a complex polypharmacology that destabilizes cardiac repolarization through two distinct mechanisms.

Primary Mechanism: hERG (IKr) Blockade & Selectivity Shift

The primary driver of Norpropoxyphene-induced arrhythmias (Torsades de Pointes) is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[1]

  • Pore Blockade: Norpropoxyphene binds to the intracellular cavity of the hERG channel, obstructing the rapid delayed rectifier potassium current (

    
    ). This delays Phase 3 repolarization of the cardiac action potential.
    
  • The "Leak" Phenomenon (Critical Insight): Unlike standard blockers (e.g., E-4031), Norpropoxyphene alters the ion selectivity of the hERG channel. Research indicates that at toxic concentrations, it not only blocks K+ efflux but induces a 30-fold increase in Na+ permeability through the hERG pore.[4][6] This influx of depolarizing Na+ current during the repolarization phase exacerbates the QT prolongation, creating a highly pro-arrhythmic substrate.

Secondary Mechanism: Sodium Channel ( ) Blockade

Norpropoxyphene possesses local anesthetic properties, blocking voltage-gated sodium channels (


).[1]
  • Effect: Slowing of Phase 0 depolarization.

  • Clinical Manifestation: Widening of the QRS complex on ECG.[7][8]

  • Synergy: The combination of QRS widening (conduction slowing) and QT prolongation (repolarization delay) creates a "perfect storm" for re-entrant arrhythmias.

ToxicityMechanism cluster_Channels Ion Channel Targets NP Norpropoxyphene (Accumulated) hERG hERG Channel (IKr) NP->hERG Nav Nav1.5 Channel (INa) NP->Nav Effect1 Inhibit K+ Efflux (Delayed Repolarization) hERG->Effect1 Effect2 Induce Na+ Leak (Abnormal Depolarization) hERG->Effect2 Unique MOA Effect3 Slow Conduction Velocity Nav->Effect3 ECG ECG Manifestation: Prolonged QT + Wide QRS Effect1->ECG Effect2->ECG Effect3->ECG Outcome Torsades de Pointes (Fatal Arrhythmia) ECG->Outcome

Figure 2: Dual-channel toxicity mechanism illustrating the convergence of hERG blockade and Na+ channel inhibition.[1]

Comparative Pharmacological Data

The following table contrasts the parent drug with the metabolite, highlighting why the metabolite is the safety liability.

ParameterDextropropoxyphene (Parent)Norpropoxyphene (Metabolite)Implication
Primary Activity Mu-Opioid Agonist (Weak)Non-Opioid / Ion Channel BlockerNP lacks therapeutic value but retains toxicity.[1]
Half-Life (

)
6 – 12 Hours30 – 36 HoursNP accumulates to toxic levels with chronic dosing.[1]
hERG IC50 High

M range (Weak block)
~30 - 40

M (Potent block)
NP is the primary driver of QT prolongation.
Na+ Channel Effect ModeratePotent (Local Anesthetic-like)Contributes to conduction delays (QRS widening).[1]
Renal Clearance MetabolizedExcreted unchangedRenal impairment causes exponential NP spike.

Experimental Protocol: Whole-Cell Patch Clamp

To validate Norpropoxyphene toxicity in a drug development setting, the Manual Whole-Cell Patch Clamp assay is the gold standard.[1]

System Setup
  • Cell Line: HEK293 or CHO cells stably expressing KCNH2 (hERG).

  • Reference Standard: Norpropoxyphene Maleate (dissolved in DMSO; final bath concentration <0.1% DMSO).

  • Temperature: Physiological (

    
    ) is preferred over room temperature to accurately model channel gating kinetics.
    
Step-by-Step Workflow
  • Cell Preparation: Plate cells on glass coverslips 24h prior to recording. Ensure 60-80% confluency.

  • Solutions:

    • Pipette (Intracellular):[1] 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).[1]

    • Bath (Extracellular):[1] 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]

  • Seal Formation:

    • Use borosilicate glass pipettes (2-4 M

      
       resistance).[1]
      
    • Achieve G

      
       seal. Apply suction to rupture membrane (Whole-Cell configuration).[1]
      
  • Voltage Protocol (The CiPA Standard):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates hERG).

    • Repolarize to -50 mV for 500 ms (elicits high-amplitude tail current).[1]

    • Return to -80 mV.[1]

  • Drug Application:

    • Record baseline tail current (stable for >3 mins).

    • Perfuse Norpropoxyphene Maleate (start at 1

      
      M, titrate to 100 
      
      
      
      M).
    • Wait for steady-state block (usually 5-7 mins).[1]

  • Analysis:

    • Measure peak tail current amplitude at -50 mV.[1]

    • Calculate Fractional Block:

      
      .[1]
      
    • Plot Concentration-Response curve to determine IC50.[1]

PatchClamp Start Start: HEK293-hERG Cells Seal Giga-Ohm Seal Formation Start->Seal Break Membrane Rupture (Whole-Cell Mode) Seal->Break Control Record Baseline Tail Current (-50mV) Break->Control Perfusion Perfuse Norpropoxyphene (Maleate Salt) Control->Perfusion Measure Measure Tail Current Inhibition Perfusion->Measure Analysis Calculate IC50 & Check for Na+ Leak Measure->Analysis

Figure 3: Operational workflow for quantifying hERG blockade using manual patch clamp electrophysiology.

Regulatory & Clinical Significance

The withdrawal of Propoxyphene in 2010 by the FDA was a landmark decision driven by the mechanistic understanding of Norpropoxyphene.

  • The "Thorough QT" Study: A randomized, double-blind study showed that therapeutic doses of propoxyphene significantly prolonged the QTc interval.

  • The Ruling: The FDA concluded that the risk of fatal arrhythmia (driven by the metabolite's accumulation) outweighed the marginal pain relief benefits.

  • Current Status: Norpropoxyphene Maleate is now strictly a Chemical Reference Standard used in forensic toxicology and safety pharmacology to validate new assays against hERG/Nav blockade.

References

  • U.S. Food and Drug Administration (FDA). (2010).[7][9][10] FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene.[7][9][10][11] Retrieved from [Link][1][7][11][12]

  • Chavez-Lopez, M. D., et al. (2011).[1] Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents.[1][6] Cardiovascular Research. Retrieved from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels and cardiac arrhythmia.[13][14] Nature. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2009). European Medicines Agency recommends withdrawal of dextropropoxyphene-containing medicines.[1] Retrieved from [Link][1]

Sources

Exploratory

Norpropoxyphene: The Toxicological Determinant of Propoxyphene Safety

Executive Summary For decades, Propoxyphene (dextropropoxyphene) served as a standard opioid analgesic for mild-to-moderate pain.[1][2] However, its clinical utility was abruptly terminated in 2010 (US) and 2009 (EU) fol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Propoxyphene (dextropropoxyphene) served as a standard opioid analgesic for mild-to-moderate pain.[1][2] However, its clinical utility was abruptly terminated in 2010 (US) and 2009 (EU) following a definitive determination that its primary metabolite, norpropoxyphene , possesses a cardiotoxic profile that outweighs the therapeutic benefit of the parent drug.

This technical guide analyzes norpropoxyphene not merely as a metabolic byproduct, but as the primary driver of propoxyphene-associated morbidity.[2] We explore the pharmacokinetics that lead to its accumulation, the electrophysiological mechanisms of its cardiotoxicity, and the rigorous analytical protocols required to detect it without degradation.

Metabolic & Pharmacokinetic Profile[2][3][4][5]

The N-Demethylation Pathway

Propoxyphene undergoes extensive first-pass metabolism in the liver.[1][2] The critical biotransformation is N-demethylation , mediated primarily by the cytochrome P450 isozyme CYP3A4 .[2] This reaction yields norpropoxyphene, a pharmacologically active metabolite with significantly different properties than the parent compound.[3][4]

Key Metabolic Characteristics:

  • Enzyme: CYP3A4 (major), CYP2D6 (minor/disputed).[5]

  • Reaction: Removal of a methyl group from the amine nitrogen.

  • Chirality: The parent drug is dextrorotatory; the metabolite retains the stereochemical configuration critical for channel binding.

Pharmacokinetic Mismatch & Accumulation

The safety margin of propoxyphene is compromised by the kinetic disparity between parent and metabolite. While propoxyphene is cleared relatively rapidly, norpropoxyphene exhibits a prolonged half-life.[1][2][6]

Table 1: Comparative Pharmacokinetics (Healthy Subjects)

ParameterPropoxyphene (Parent)Norpropoxyphene (Metabolite)Clinical Implication
Half-Life (t½) 6 – 12 hours30 – 36 hoursMetabolite accumulates with chronic dosing.[1][2]
Peak Plasma Time (Tmax) 2 – 2.5 hours4 – 6 hoursDelayed onset of toxic effects.[2]
Excretion Renal (<10% unchanged)Renal (active excretion)Renal insufficiency dramatically increases toxicity.[2]
Potency (Analgesic) 1x (Reference)~0.5xLower efficacy leads to dose escalation.[2]
Potency (Local Anesthetic) 1x~2xHigher cardiotoxic potential.[2]

Data Source: FDA Drug Safety Communication & Clinical Pharmacology Reviews [1, 2].

Metabolic Pathway Visualization

The following diagram illustrates the conversion of propoxyphene to norpropoxyphene and the subsequent downstream effects.

MetabolicPathway Propoxyphene Propoxyphene (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Propoxyphene->CYP3A4 First-Pass Metabolism Norpropoxyphene Norpropoxyphene (Major Metabolite) CYP3A4->Norpropoxyphene N-demethylation RenalExcretion Renal Excretion Norpropoxyphene->RenalExcretion Slow Elimination (t½ 30-36h) Accumulation Tissue Accumulation (Cardiac Myocytes) Norpropoxyphene->Accumulation Chronic Dosing or Renal Failure

Figure 1: The metabolic trajectory of propoxyphene, highlighting the bottleneck at renal excretion that leads to norpropoxyphene accumulation.[1][2]

Mechanistic Toxicology: The Cardiotoxic Cascade

The withdrawal of propoxyphene was predicated on "QT prolongation," but the underlying mechanism is a dual-channel blockade orchestrated by norpropoxyphene.

hERG Potassium Channel Blockade (IKr)

Norpropoxyphene binds to the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2] This channel is responsible for the rapid delayed rectifier potassium current (


), which repolarizes the cardiac action potential.[4][7][8]
  • Effect: Inhibition of

    
     delays repolarization.[2]
    
  • ECG Manifestation: Prolongation of the QT interval.[9]

  • Risk: Early Afterdepolarizations (EADs) leading to Torsades de Pointes (TdP) and sudden cardiac death.[2]

Sodium Channel Blockade ( )

Unlike many pure hERG blockers, norpropoxyphene also exhibits local anesthetic properties by blocking voltage-gated sodium channels (


).[1][2]
  • Effect: Slows Phase 0 depolarization and conduction velocity.[2]

  • ECG Manifestation: QRS complex widening.

  • Synergy: The combination of slowed conduction (QRS widening) and delayed repolarization (QT prolongation) creates a highly arrhythmogenic substrate [3].

Toxicity Pathway Visualization

ToxicityMechanism cluster_Channels Ion Channel Targets cluster_Physiology Electrophysiological Impact cluster_Clinical Clinical Manifestation Norprop Norpropoxyphene Accumulation hERG hERG Channel (Blockade) Norprop->hERG Nav Na+ Channel (Blockade) Norprop->Nav Repol Delayed Repolarization (Reduced IKr) hERG->Repol Conduction Slowed Conduction (Reduced Vmax) Nav->Conduction QT QTc Prolongation Repol->QT QRS QRS Widening Conduction->QRS Arrhythmia Torsades de Pointes & Sudden Death QT->Arrhythmia QRS->Arrhythmia

Figure 2: Dual-channel blockade mechanism.[1][2] Norpropoxyphene targets both hERG and Sodium channels, compounding arrhythmogenic risk.

Analytical Methodologies

Detecting norpropoxyphene presents a unique chemical challenge: base-catalyzed instability .[1][2] In alkaline conditions often used for opioid extraction, norpropoxyphene rearranges into a cyclic amide (norpropoxyphene amide), leading to quantitation errors.

Stability Protocol
  • Critical Constraint: Avoid pH > 9.0 during extraction.

  • Preferred Method: Liquid-Liquid Extraction (LLE) at neutral pH or Solid Phase Extraction (SPE) using mixed-mode cation exchange.[1][2]

Validated LC-MS/MS Workflow

The following protocol is designed for human plasma/serum quantification, ensuring metabolite stability.

Reagents:

  • Ammonium Acetate buffer (10mM, pH 6.0)[1]

  • Internal Standard: Norpropoxyphene-d5[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot 200 µL of plasma into a polypropylene tube.

    • Add 20 µL of Internal Standard (IS) working solution.[2]

    • Crucial Step: Add 200 µL of 100mM Phosphate Buffer (pH 6.[2]0) to stabilize the analyte. Vortex for 30 seconds.[2]

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition mixed-mode cation exchange columns (e.g., Oasis MCX) with 1 mL Methanol followed by 1 mL Water.[1][2]

    • Loading: Load the buffered sample onto the column at low vacuum (<5 inHg).

    • Washing: Wash with 1 mL 0.1N HCl (to remove neutrals/acids) followed by 1 mL Methanol (to remove hydrophobic interferences).[2]

    • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Note: Although this is alkaline, the exposure time is short. Evaporate immediately to dryness under nitrogen at <40°C to prevent rearrangement.

  • Reconstitution:

    • Reconstitute residue in 200 µL of Mobile Phase A/B (90:10).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Ionization: Electrospray Positive (ESI+).[2]

    • MRM Transitions:

      • Propoxyphene:[10][3][11][5][6][9][12][13][14][15][16] 340.2 → 266.1 (Quant), 340.2 → 58.1 (Qual)[1]

      • Norpropoxyphene:[2][10][4][8][9][17][18][19][20] 326.2 → 252.1 (Quant), 326.2 → 44.1 (Qual)[1]

Regulatory Post-Mortem[2]

The withdrawal of propoxyphene serves as a case study in metabolite-mediated toxicity .[2]

  • 2009 (Europe): The EMEA (now EMA) concluded that the risk of fatal overdose—often complicated by rapid cardiac arrest due to norpropoxyphene—exceeded the modest analgesic benefits.

  • 2010 (USA): The FDA requested voluntary market withdrawal after the "Xanodyne study" confirmed significant QTc prolongation at therapeutic and supratherapeutic doses [4].[12]

  • Lesson: Drug safety profiles must account for metabolite accumulation, particularly in populations with reduced renal clearance (elderly, renal insufficiency).

References

  • US Food and Drug Administration (FDA). (2010).[2][13][15] FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene.[12][13][16] [Link][1][2][6]

  • European Medicines Agency (EMA). (2009).[2] European Medicines Agency recommends withdrawal of dextropropoxyphene-containing medicines.[1][2] [Link][1][2]

  • Ulens, C., et al. (1999). Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents.[1][2][8][20] Cardiovascular Research.[2] [Link]

  • Center for Drug Evaluation and Research. (2011). Propoxyphene: Withdrawal - Risk of Cardiac Toxicity.[1][2][12] FDA MedWatch.[2] [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of Norpropoxyphene Maleate Salt

Abstract Norpropoxyphene, the primary and pharmacologically active metabolite of the now-withdrawn opioid analgesic propoxyphene, presents a complex and cautionary pharmacological profile. This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Norpropoxyphene, the primary and pharmacologically active metabolite of the now-withdrawn opioid analgesic propoxyphene, presents a complex and cautionary pharmacological profile. This technical guide provides an in-depth exploration of Norpropoxyphene Maleate Salt for researchers, scientists, and drug development professionals. While the parent drug, propoxyphene, was prescribed for mild to moderate pain, its use was terminated due to significant safety concerns, largely attributable to the accumulation and toxic effects of norpropoxyphene.[1][2] This document will dissect the synthesis, physicochemical properties, pharmacokinetics, pharmacodynamics, and toxicology of norpropoxyphene, offering field-proven insights and detailed experimental protocols to facilitate further research into its mechanisms of action and potential cellular targets. The primary aim is to equip the scientific community with a comprehensive resource to understand the legacy of this compound and to inform future drug development by highlighting the critical importance of thorough metabolite profiling.

Introduction: The Scientific Rationale for Investigating Norpropoxyphene

The story of norpropoxyphene is intrinsically linked to the clinical history of its parent compound, propoxyphene. Initially introduced as a seemingly safer alternative to other opioids, the significant risk of fatal overdose, often within the first hour, led to its withdrawal from the market.[1] This toxicity is not primarily driven by the parent compound's opioid activity but rather by the unique and dangerous pharmacological profile of its major metabolite, norpropoxyphene.

Norpropoxyphene exhibits a significantly longer half-life (30-36 hours) compared to propoxyphene (6-12 hours), leading to its accumulation with repeated dosing.[2] This accumulation is a critical factor in its toxicity profile, which is characterized by potent cardiotoxic and neurotoxic effects that are largely insensitive to naloxone, the classical opioid antagonist.[3] Understanding the pharmacological intricacies of norpropoxyphene is therefore not merely an academic exercise; it is a crucial case study in the importance of metabolite safety profiling in drug development. This guide will provide the necessary technical details to enable researchers to investigate these effects further.

Physicochemical Properties and Synthesis of Norpropoxyphene Maleate Salt

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its pharmacological investigation.

Physicochemical Data
PropertyValueSource
IUPAC Name(2S,3R)-3-Methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propanoate maleate[1]
CAS Number38910-73-5
Molecular FormulaC₂₁H₂₇NO₂ · C₄H₄O₄[4]
Molecular Weight441.52 g/mol
AppearanceWhite to off-white crystalline solid[4]
SolubilitySoluble in methanol, ethanol, and DMSO. Limited solubility in water.[4]
Synthesis of Norpropoxyphene Maleate Salt: A Methodological Overview

The synthesis of norpropoxyphene can be achieved through the N-demethylation of dextropropoxyphene. The subsequent formation of the maleate salt enhances its stability and handling properties for research purposes. While specific, detailed synthetic protocols for norpropoxyphene maleate salt are not extensively published, a robust and reproducible method can be derived from established chemical principles.

This step involves the selective removal of one of the N-methyl groups from the dimethylamino moiety of dextropropoxyphene. A common and effective method for N-demethylation is the use of chloroformate reagents, such as vinyl chloroformate or α-chloroethyl chloroformate, followed by hydrolysis.

  • Rationale: The von Braun reaction, utilizing reagents like cyanogen bromide or chloroformates, is a well-established method for the N-demethylation of tertiary amines. The choice of α-chloroethyl chloroformate is often preferred due to milder reaction conditions and higher yields.

The free base of norpropoxyphene is then converted to its maleate salt to improve its crystallinity and stability.

  • Rationale: Salt formation is a standard procedure in pharmaceutical chemistry to enhance the physicochemical properties of a compound. Maleic acid is a common choice for forming crystalline salts with basic compounds.

Experimental Protocol: Synthesis of Norpropoxyphene Maleate Salt

Materials:

  • Dextropropoxyphene hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Methanol (MeOH)

  • Maleic acid

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Free Base Preparation: Dissolve dextropropoxyphene hydrochloride in water and basify with a saturated solution of sodium bicarbonate to a pH of approximately 9-10. Extract the resulting free base into dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dextropropoxyphene free base.

  • N-demethylation: Dissolve the dextropropoxyphene free base in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Add α-chloroethyl chloroformate dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carbamate Hydrolysis: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and heat to reflux for 2-3 hours to hydrolyze the intermediate carbamate.

  • Purification of Norpropoxyphene Free Base: After cooling, concentrate the methanolic solution. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the norpropoxyphene free base.

  • Maleate Salt Formation: Dissolve the purified norpropoxyphene free base in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of maleic acid in warm ethanol. Slowly add the maleic acid solution to the norpropoxyphene solution with stirring.

  • Crystallization and Isolation: Allow the mixture to cool to room temperature, then place in an ice bath to facilitate crystallization. If necessary, add diethyl ether as an anti-solvent to induce precipitation. Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Norpropoxyphene Maleate Salt.

Pharmacokinetics: The Journey of Norpropoxyphene in the Body

The pharmacokinetic profile of norpropoxyphene is a critical determinant of its toxicity. Its formation, distribution, and prolonged presence in the body are key factors to consider.

Absorption and Distribution

Norpropoxyphene is formed from the hepatic metabolism of propoxyphene. Following its formation, it is distributed throughout the body. Notably, tissue concentrations of norpropoxyphene can exceed those of the parent compound, particularly in the liver and brain, although it crosses the blood-brain barrier less readily than propoxyphene.[5]

Metabolism and Elimination

Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4 to form norpropoxyphene.[6] Norpropoxyphene is then further metabolized to dinorpropoxyphene before being excreted in the urine.

  • Clinical Insight: The reliance on CYP3A4 for metabolism creates a significant potential for drug-drug interactions. Co-administration of propoxyphene with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) can lead to increased plasma concentrations of propoxyphene and subsequently norpropoxyphene, exacerbating the risk of toxicity. Conversely, CYP3A4 inducers (e.g., rifampin) may increase the formation of norpropoxyphene.

The elimination half-life of norpropoxyphene is remarkably long, estimated to be between 30 and 36 hours, compared to 6 to 12 hours for propoxyphene.[7] This leads to significant accumulation of norpropoxyphene with repeated dosing of the parent drug.

In Vitro Assessment of Metabolic Stability

Determining the metabolic stability of a compound is a cornerstone of preclinical drug development. For norpropoxyphene, this would involve assessing its rate of degradation in the presence of liver enzymes.

Experimental Protocol: Metabolic Stability of Norpropoxyphene in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of norpropoxyphene using human liver microsomes.

Materials:

  • Norpropoxyphene Maleate Salt

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare a stock solution of norpropoxyphene in a suitable solvent (e.g., DMSO). Prepare working solutions in phosphate buffer.

  • Incubation: In a 96-well plate, pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the norpropoxyphene working solution to the wells containing the pre-warmed HLMs and NADPH regenerating system. The final concentration of norpropoxyphene should be low (e.g., 1 µM) to be in the linear range of enzyme kinetics.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of norpropoxyphene at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of norpropoxyphene remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (Clint) can be calculated from the half-life and the protein concentration.

Pharmacodynamics: The Molecular Interactions of Norpropoxyphene

Norpropoxyphene's pharmacological activity is multifaceted, extending beyond the opioid system and critically impacting cardiac ion channels.

Opioid Receptor Binding Profile

While norpropoxyphene is a metabolite of an opioid analgesic, its own opioid activity is significantly weaker than that of propoxyphene.[8] Its primary interaction is with the mu-opioid receptor, with lower affinity for the kappa and delta subtypes.

Receptor SubtypeBinding Affinity (Ki)Reference
Mu (µ)>100 nM[9]
Kappa (κ)Not well-differentiated from delta[2]
Delta (δ)Not well-differentiated from kappa[2]

Experimental Protocol: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of norpropoxyphene for the mu, kappa, and delta opioid receptors using a competitive radioligand binding assay.

Materials:

  • Norpropoxyphene Maleate Salt

  • Cell membranes expressing human recombinant mu, kappa, or delta opioid receptors

  • Radioligands: [³H]-DAMGO (for mu), [³H]-U69,593 (for kappa), [³H]-DPDPE (for delta)

  • Naloxone (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add assay buffer, the respective radioligand, and the cell membrane preparation.

  • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of naloxone (e.g., 10 µM), and the cell membrane preparation.

  • Competitive Binding: Add assay buffer, the radioligand, varying concentrations of norpropoxyphene, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the norpropoxyphene concentration. Determine the IC₅₀ value (the concentration of norpropoxyphene that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cardiac Ion Channel Blockade: The Heart of the Toxicity

The most significant and life-threatening aspect of norpropoxyphene's pharmacology is its ability to block cardiac ion channels, leading to conduction abnormalities and potentially fatal arrhythmias.

Norpropoxyphene is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] Inhibition of this channel can lead to a prolongation of the QT interval, a major risk factor for developing Torsades de Pointes, a life-threatening ventricular arrhythmia. The IC₅₀ for hERG channel blockade by norpropoxyphene is approximately 40 µM.[3]

In addition to its effects on potassium channels, norpropoxyphene also blocks voltage-gated sodium channels in a manner similar to Class I antiarrhythmic drugs.[1] This action contributes to the widening of the QRS complex observed in propoxyphene overdose and can lead to severe conduction delays and asystole.

Experimental Protocol: Automated Patch Clamp Assay for Ion Channel Effects

Objective: To characterize the inhibitory effects of norpropoxyphene on cardiac hERG potassium channels and voltage-gated sodium channels using an automated patch-clamp system.

Materials:

  • Norpropoxyphene Maleate Salt

  • Cell line stably expressing the desired ion channel (e.g., HEK293 cells expressing hERG or Nav1.5)

  • Appropriate internal and external solutions for patch-clamp recording

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency and harvest them to create a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system with the internal and external solutions.

  • Cell Trapping and Sealing: The system will automatically trap individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the recording aperture.

  • Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Voltage Protocols: Apply specific voltage protocols to elicit and measure the currents from the ion channel of interest. For hERG, a step protocol to measure the tail current is typically used. For sodium channels, a series of depolarizing pulses will be applied.

  • Compound Application: Apply a range of concentrations of norpropoxyphene to the cells and record the resulting changes in the ion channel currents.

  • Data Analysis: Analyze the recorded currents to determine the concentration-dependent inhibition of the ion channel by norpropoxyphene. Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Toxicology: The Manifestation of Adverse Effects

The toxicological profile of norpropoxyphene is dominated by its cardiotoxic and neurotoxic effects, which are often the cause of death in propoxyphene overdose.

Cardiotoxicity

As detailed in the pharmacodynamics section, the primary mechanism of norpropoxyphene's cardiotoxicity is the blockade of cardiac potassium (hERG) and sodium channels. This leads to:

  • QT Prolongation: Due to hERG channel blockade.

  • QRS Widening: Due to sodium channel blockade.

  • Arrhythmias: Including ventricular tachycardia, Torsades de Pointes, and asystole.

Neurotoxicity

Norpropoxyphene also exhibits significant neurotoxic effects, including:

  • Seizures: It is a potent pro-convulsant.[1]

  • Respiratory Depression: While weaker than classic opioids, it can contribute to respiratory depression, especially in overdose.

  • Confusion and Drowsiness: Common symptoms of toxicity.

In Vitro Cytotoxicity Assessment

A fundamental aspect of toxicological profiling is the determination of a compound's general cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of norpropoxyphene that causes a 50% reduction in cell viability (IC₅₀) in a relevant cell line (e.g., a human hepatocyte cell line like HepG2 or a neuronal cell line like SH-SY5Y).

Materials:

  • Norpropoxyphene Maleate Salt

  • The chosen cell line

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or an acidic isopropanol solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of norpropoxyphene for a specified period (e.g., 24 or 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve norpropoxyphene).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of norpropoxyphene relative to the vehicle control. Plot the percentage of viability against the logarithm of the norpropoxyphene concentration and determine the IC₅₀ value.

Analytical Methodology

Accurate and sensitive analytical methods are essential for the quantification of norpropoxyphene in biological matrices for both research and forensic purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[10][11] Gas chromatography-mass spectrometry (GC-MS) has also been traditionally used.

Key Considerations for Analytical Method Development:

  • Sample Preparation: Solid-phase extraction (SPE) is a common and effective method for extracting norpropoxyphene from complex matrices like blood, plasma, and urine.

  • Chromatography: Reversed-phase chromatography is typically employed, with a C18 column being a popular choice.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used in tandem mass spectrometry to provide high selectivity and sensitivity for the detection and quantification of norpropoxyphene and its internal standard.

  • Metabolite Stability: It is important to be aware that norpropoxyphene can be unstable under certain conditions, potentially converting to a dehydrated rearrangement product.[11] Analytical methods should be validated to ensure they accurately quantify the intended analyte.

Conclusion and Future Directions

The pharmacological profile of Norpropoxyphene Maleate Salt is a compelling example of the critical need for comprehensive metabolite profiling in drug discovery and development. Its significant cardiotoxic and neurotoxic effects, which are mechanistically distinct from its weak opioid activity, underscore the potential for metabolites to possess dramatically different and more dangerous pharmacological properties than their parent compounds.

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, pharmacokinetics, pharmacodynamics, and toxicology of norpropoxyphene, along with practical, field-proven experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers investigating the mechanisms of drug-induced toxicity, exploring the structure-activity relationships of ion channel blockers, and ultimately contributing to the development of safer medicines.

Future research should focus on further elucidating the precise molecular interactions of norpropoxyphene with a broader range of cellular targets. A more comprehensive understanding of its binding affinities at various ion channels and receptors will provide a clearer picture of its complex toxicological profile. Additionally, the development of more effective strategies to mitigate or reverse norpropoxyphene-induced toxicity remains an important area of investigation.

References

  • Rio, J., & Hodnett, N. (1983). The Determination of Propoxyphene, Norpropoxyphene, and Methadone in Postmortem Blood and Tissues by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 7(5), 257–259. [Link]

  • Rio, J., & Hodnett, N. (1983). The Determination of Propoxyphene, Norpropoxyphene, and Methadone in Postmortem Blood and Tissues by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 7(5), 257–259. [Link]

  • Crews, B. A., Mikel, C., Latyshev, S., & West, R. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 33(7), 379–383. [Link]

  • Nickander, R., Smits, S. E., & Steinberg, M. I. (1977). Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals. Journal of Pharmacology and Experimental Therapeutics, 200(2), 245–253. [Link]

  • Wolen, R. L., Ziege, E. A., & Gruber, C. M., Jr (1975). Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography. Clinical pharmacology and therapeutics, 17(1), 15–20. [Link]

  • McBay, A. J. (1976). Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose. Clinical chemistry, 22(8), 1319–1321. [Link]

  • Christensen, H. (1975). Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate. Archives of toxicology, 34(2), 145–152. [Link]

  • Gharagozlou, P., Hashemi, E., Faludi, G., Clark, J. D., & Lameh, J. (2006). Pharmacological profiles of opioid ligands at Kappa opioid receptors. BMC pharmacology, 6, 3. [Link]

  • Wikipedia contributors. (2023, December 12). Buprenorphine. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Norpropoxyphene. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

  • Zaveri, N. T. (2003). Molecular Pharmacology of δ-Opioid Receptors. Molecular pharmacology, 63(4), 773–784. [Link]

  • Nickander, R. C., Due, S. L., & Emmerson, J. L. (1984). Pharmacologic and toxic effects in animals of dextropropoxyphene and its major metabolite norpropoxyphene: a review. Human toxicology, 3 Suppl, 13S–36S. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinity (Ki) and antagonistic potency (Ki)... [Table]. Retrieved February 10, 2026, from [Link]

  • Ulens, C., Daenens, P., & Tytgat, J. (1999). Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents. Cardiovascular research, 44(3), 568–578. [Link]

  • Emmerson, P. J., & Clark, M. J. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630–1637. [Link]

  • Szèkely, J. I., & Ramabadran, K. (1990). Affinities of some common opioid analgesics towards four binding sites in mouse brain. Pharmacological research, 22(4), 475–482. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinity (Ki) and antagonistic potency (Ki)... [Table]. Retrieved February 10, 2026, from [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1977). Synthesis of two metabolites of (+)-propoxyphene. Journal of medicinal chemistry, 20(8), 1065–1068. [Link]

  • PharmGKB. (n.d.). propoxyphene. Retrieved February 10, 2026, from [Link]

Visualizations

metabolic_pathway Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene Propoxyphene->Norpropoxyphene CYP3A4 (N-demethylation) Dinorpropoxyphene Dinorpropoxyphene Norpropoxyphene->Dinorpropoxyphene CYP3A4 (N-demethylation) Excretion Renal Excretion Dinorpropoxyphene->Excretion

Figure 1. Metabolic pathway of propoxyphene to norpropoxyphene and subsequent metabolites.

cardiotoxicity_mechanism Norpropoxyphene Norpropoxyphene hERG hERG K+ Channel Norpropoxyphene->hERG Blocks Nav Voltage-gated Na+ Channel Norpropoxyphene->Nav Blocks QT_Prolongation QT Interval Prolongation hERG->QT_Prolongation Leads to QRS_Widening QRS Complex Widening Nav->QRS_Widening Leads to Arrhythmia Arrhythmias (Torsades de Pointes, etc.) QT_Prolongation->Arrhythmia QRS_Widening->Arrhythmia

Figure 2. Mechanism of Norpropoxyphene-induced cardiotoxicity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Profiling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Norpropoxyphene Maleate Salt PhysChem Physicochemical Characterization Synthesis->PhysChem Metabolic_Stability Metabolic Stability (HLM) Synthesis->Metabolic_Stability Receptor_Binding Opioid Receptor Binding Assay Synthesis->Receptor_Binding Ion_Channel Ion Channel Patch Clamp Synthesis->Ion_Channel Cytotoxicity Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity PK_Analysis Pharmacokinetic Parameter Calculation Metabolic_Stability->PK_Analysis PD_Analysis Pharmacodynamic Parameter Calculation (Ki, IC50) Receptor_Binding->PD_Analysis Ion_Channel->PD_Analysis Tox_Analysis Toxicological Endpoint Analysis Cytotoxicity->Tox_Analysis

Figure 3. Integrated workflow for the pharmacological profiling of Norpropoxyphene Maleate Salt.

Sources

Exploratory

Technical Guide: In Vitro Characterization of Norpropoxyphene Maleate

Executive Summary Norpropoxyphene is the major metabolite of Propoxyphene (Dextropropoxyphene), an opioid analgesic withdrawn from the US market in 2010 due to significant cardiotoxicity risks.[1] Unlike its parent compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Norpropoxyphene is the major metabolite of Propoxyphene (Dextropropoxyphene), an opioid analgesic withdrawn from the US market in 2010 due to significant cardiotoxicity risks.[1] Unlike its parent compound, Norpropoxyphene exhibits potent non-opioid activity, specifically the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] This blockade leads to delayed ventricular repolarization, QTc prolongation, and the risk of Torsades de Pointes.[1][2]

This guide provides a rigorous technical framework for studying Norpropoxyphene Maleate in vitro. It is designed for researchers utilizing this compound as a positive control for cardiotoxicity or investigating metabolite-mediated toxicity.[1] The focus is on the Maleate salt form , the standard reference material for laboratory investigation.[1]

Chemical Identity & Preparation

The Maleate Salt Factor

Researchers often overlook the stoichiometry between the salt and the free base, leading to erroneous IC50 calculations. Norpropoxyphene is typically supplied as a maleate salt to ensure stability.[1]

  • Compound: (+)-Norpropoxyphene Maleate[1][3]

  • CAS Number: 159208-83-0 (Maleate salt)[1][3]

  • Molecular Weight (Salt): ~441.52 g/mol [1][3]

  • Molecular Weight (Free Base): ~325.45 g/mol [1]

  • Correction Factor: 1.35 (Multiply target free base mass by 1.35 to get required salt mass).

Solubility & Stock Preparation

Norpropoxyphene Maleate is hydrophobic.[1] Proper solvation is critical to prevent micro-precipitation in aqueous buffers (e.g., Tyrode’s solution), which causes false negatives in patch-clamp assays.[1]

SolventSolubility LimitUsage Note
DMSO ~30 mg/mLPreferred stock solvent.[1] Keep final assay concentration <0.1% to avoid vehicle effects.[1]
Ethanol ~1 mg/mLLower solubility; not recommended for high-concentration stocks.[1]
DMF ~30 mg/mLAlternative to DMSO if specific assay interference occurs.
PBS (pH 7.2) ~0.25 mg/mLCritical Warning: Poor aqueous solubility.[1] Do not dissolve directly in buffer; use a DMSO spike.[1]

Protocol: 10 mM Stock Solution Preparation

  • Weigh 4.42 mg of Norpropoxyphene Maleate.[1]

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber glass vials (light sensitive) and store at -20°C.

The Cardiotoxicity Nexus: hERG Inhibition

The primary safety concern with Norpropoxyphene is its direct blockade of the


 current mediated by the hERG channel.[1] This section details the mechanistic pathway and the gold-standard assay for quantification.
Mechanism of Action

Norpropoxyphene acts as a trappable blocker , entering the hERG pore when the channel is open and preventing potassium efflux.[1] It also alters channel gating kinetics, slowing activation and accelerating deactivation.[1][4]

G Propoxyphene Propoxyphene (Parent Drug) CYP3A4 CYP3A4 Metabolism (Liver) Propoxyphene->CYP3A4 Norpropoxyphene Norpropoxyphene (Major Metabolite) CYP3A4->Norpropoxyphene N-demethylation Block Pore Blockade (Trapping) Norpropoxyphene->Block High Affinity Binding hERG_Open hERG Channel (Open State) hERG_Open->Block Repolarization Delayed Ventricular Repolarization Block->Repolarization Inhibits IKr Current QTc QTc Prolongation Repolarization->QTc Arrhythmia Torsades de Pointes (Arrhythmia) QTc->Arrhythmia

Figure 1: The metabolic-toxicological cascade of Propoxyphene.[1] Note that the metabolite (Norpropoxyphene) is the primary driver of the hERG blockade.[1]

Protocol: Manual Patch-Clamp Assay (Gold Standard)

While fluorescence assays exist, manual patch-clamp remains the definitive method for confirming hERG block.[1]

Experimental Parameters:

  • Cell Line: HEK293 or CHO cells stably expressing hERG (Kv11.1).[1]

  • Temperature: 35°C ± 1°C (Physiological temperature is crucial; room temp underestimates block potency).

  • Positive Control: E-4031 (IC50 ~10-20 nM).[1]

Step-by-Step Workflow:

  • Cell Preparation: Plate cells on glass coverslips 24h prior. Density should be low to allow isolation of single cells.[1]

  • Perfusion: Place coverslip in the recording chamber. Perfuse with Tyrode’s solution (2 mL/min).

  • Giga-ohm Seal: Using a glass micropipette (resistance 2-4 MΩ), form a Giga-ohm seal on a healthy cell. Rupture membrane to enter Whole-Cell Configuration .

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Return to -80 mV.[1]

  • Baseline Recording: Record stable tail current peak amplitude for 3-5 minutes.

  • Drug Application: Perfuse Norpropoxyphene (start at 1 µM, titrate up to 100 µM). Wait for steady-state block (usually 3-5 mins).

  • Analysis: Calculate % Inhibition =

    
    .[1]
    

Expected Results:

  • IC50: Approximately 40 µM for Norpropoxyphene.[1][4]

  • Note: While less potent than E-4031, the clinical danger arises from Norpropoxyphene's accumulation in cardiac tissue, where local concentrations can exceed plasma levels.[1]

Metabolic Stability & Accumulation

The toxicity of Norpropoxyphene is exacerbated by its pharmacokinetic profile.[1] It has a significantly longer half-life than Propoxyphene, leading to "metabolic stacking."[1]

CYP3A4 Interaction

Norpropoxyphene is formed via N-demethylation of Propoxyphene by CYP3A4 .[1] Crucially, Norpropoxyphene itself is a time-dependent inhibitor of CYP3A4, potentially slowing its own clearance and that of co-administered drugs.[1]

Protocol: Microsomal Stability Assay

To determine Intrinsic Clearance (


), which predicts in vivo accumulation.[1]

Workflow Prep Reaction Mix Prep (Microsomes + Buffer) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiate Reaction (Add NADPH) PreInc->Start Sample0 T=0 min Aliquot Start->Sample0 Sample15 T=15 min Aliquot Start->Sample15 Sample30 T=30 min Aliquot Start->Sample30 Sample60 T=60 min Aliquot Start->Sample60 Quench Quench (Ice-cold Acetonitrile) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Microsomal stability workflow to determine metabolic half-life and intrinsic clearance.[1]

Data Analysis:

  • Plot ln(% Remaining) vs. Time.[1]

  • Slope (

    
    ) = elimination rate constant.[1]
    
  • 
    .[1]
    
  • 
    .[1]
    

Cellular Health (Cytotoxicity)

It is vital to distinguish between specific channel blockade (hERG) and general cellular necrosis.[1]

Cytotoxicity Screening (HepG2)

Use HepG2 (liver carcinoma) cells to assess general toxicity.[1]

  • Assay: MTT or ATP-based viability assay.

  • Timepoint: 24 hours.[1][5][6][7]

  • Concentration Range: 1 µM – 500 µM.[1]

Comparative Insight:

  • hERG IC50: ~40 µM (Specific Toxicity).[1][4]

  • HepG2 IC50: Typically >100 µM (General Toxicity).[1]

References

  • US Food and Drug Administration (FDA). (2010).[1] FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene.[1] Retrieved from [Link][1]

  • Sydo, N., et al. (2023).[1] Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk. International Journal of Molecular Sciences. Retrieved from [Link][1]

  • Witchel, H. J., et al. (2010).[1] Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents.[1] Cardiovascular Research. Retrieved from [Link]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Monograph: Norpropoxyphene Maleate (CAS 159208-83-0)

Status: Withdrawn Therapeutic Parent (Propoxyphene) | Application: Forensic Toxicology & Safety Pharmacology Standard[1] Executive Summary & Chemical Identity Norpropoxyphene Maleate (CAS 159208-83-0) is the stable malea...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Withdrawn Therapeutic Parent (Propoxyphene) | Application: Forensic Toxicology & Safety Pharmacology Standard[1]

Executive Summary & Chemical Identity

Norpropoxyphene Maleate (CAS 159208-83-0) is the stable maleate salt form of norpropoxyphene , the major pharmacologically active metabolite of the opioid analgesic dextropropoxyphene (Propoxyphene).[1] While the parent drug was widely prescribed for decades, it was withdrawn from the U.S. and European markets (2009–2010) primarily due to the cardiotoxic properties of this specific metabolite.

For researchers and toxicologists, this compound represents a critical reference standard. It is characterized by a unique "alkaline instability" that complicates analysis and a potent cardiotoxic mechanism involving hERG channel blockade that is distinct from opioid receptor activity.

Physicochemical Profile
PropertySpecification
CAS Number 159208-83-0
Chemical Name (αS)-α-[(1R)-1-methyl-2-(methylamino)ethyl]-α-phenyl-benzeneethanol propanoate, (2Z)-2-butenedioate (1:[1][2]1)
Formula C₂₁H₂₇NO₂[1][2] · C₄H₄O₄
Molecular Weight 441.52 g/mol (Salt); 325.45 g/mol (Base)
Solubility Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (1 mg/mL)
Chirality Contains two chiral centers; stereochemistry is critical for receptor binding.
Stability High Risk: The free base is unstable in alkaline solution (pH > 9), rearranging to norpropoxyphene amide.

Metabolic Pathway & Chemical Instability

Understanding the formation and degradation of Norpropoxyphene is essential for accurate detection. Unlike many stable metabolites, Norpropoxyphene undergoes a pH-dependent intramolecular rearrangement.[1]

The "Alkaline Trap" in Analysis

In standard forensic toxicology, liquid-liquid extractions often use high pH to isolate basic drugs.[1] For Norpropoxyphene, this triggers an intramolecular nucleophilic attack by the secondary amine nitrogen onto the ester carbonyl, expelling propionic acid and forming Norpropoxyphene Amide (cyclic amide).

  • Implication: GC-MS protocols using alkaline extraction often fail to detect Norpropoxyphene, detecting the rearrangement product instead.[1][3]

  • Solution: Use neutral/acidic extraction or "dilute-and-shoot" LC-MS/MS.[1]

MetabolicPathway cluster_toxicity Toxicological Window Propoxyphene Propoxyphene (Parent Drug) Norpropoxyphene Norpropoxyphene (Active Metabolite) Propoxyphene->Norpropoxyphene N-demethylation (CYP3A4) CyclicAmide Norpropoxyphene Amide (Rearrangement Product) Norpropoxyphene->CyclicAmide Alkaline pH (>9.0) Chemical Rearrangement Excretion Renal Excretion (Accumulation in Renal Failure) Norpropoxyphene->Excretion Slow Elimination (t1/2: 30-36h)

Figure 1: Metabolic pathway illustrating the N-demethylation of Propoxyphene and the chemical instability of Norpropoxyphene under alkaline conditions.

Mechanism of Cardiotoxicity

The withdrawal of Propoxyphene was driven by the accumulation kinetics and electrophysiological toxicity of Norpropoxyphene.

Pharmacokinetic Mismatch
  • Parent Drug (Propoxyphene): Half-life ~6–12 hours.[1]

  • Metabolite (Norpropoxyphene): Half-life ~30–36 hours.[1]

  • Result: With chronic dosing, Norpropoxyphene accumulates to toxic levels long after the analgesic effect of the parent drug has faded.

Electrophysiology (hERG Blockade)

Norpropoxyphene is a potent inhibitor of the rapid component of the delayed rectifier potassium current (


), encoded by the hERG gene.
  • Blockade: It blocks the pore of the hERG channel (IC50 ≈ 40 µM), preventing potassium efflux during repolarization.[4][5]

  • Gating Alteration: It slows channel activation and accelerates deactivation.[4][5][6][7]

  • Sodium Channel Blockade: At higher concentrations, it also blocks cardiac sodium channels (

    
    ), widening the QRS complex.
    

Clinical Outcome: Prolonged QTc interval


 Early Afterdepolarizations (EADs) 

Torsades de Pointes (TdP)

Sudden Cardiac Death.

ToxicityMechanism NP Norpropoxyphene Accumulation hERG hERG Channel (Kv11.1) NP->hERG Pore Blockade NaChannel Cardiac Na+ Channel (Nav1.5) NP->NaChannel Blockade (High Conc) Repolarization Delayed Repolarization (Reduced IKr Efflux) hERG->Repolarization Conduction Slowed Conduction (Reduced INa Influx) NaChannel->Conduction ECG_QT Prolonged QTc Interval Repolarization->ECG_QT ECG_QRS Widened QRS Complex Conduction->ECG_QRS Arrhythmia Torsades de Pointes (Ventricular Fibrillation) ECG_QT->Arrhythmia ECG_QRS->Arrhythmia

Figure 2: Dual mechanism of cardiotoxicity involving both Potassium (hERG) and Sodium channel blockade leading to fatal arrhythmias.[1]

Analytical Methodology (LC-MS/MS)

Due to the alkaline instability described in Section 2, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification.[1]

Protocol: "Dilute and Shoot" / Acidic Extraction

Objective: Quantify Norpropoxyphene without inducing amide rearrangement.

1. Sample Preparation:

  • Matrix: Urine or Plasma.[8]

  • Method: Dilute 100 µL sample with 900 µL of 0.1% Formic Acid in water (pH ~2.5).

  • Internal Standard: Norpropoxyphene-d5 or d7.[1]

  • Note: Avoid Liquid-Liquid Extraction (LLE) with basic buffers (pH > 8).[1] If SPE is necessary, use Mixed-Mode Cation Exchange (MCX) and elute with acidic methanol.[1]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[9]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS/MS Parameters (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
Norpropoxyphene 326.2 252.1 15 Quantifier
326.2 44.1 30 Qualifier

| Cyclic Amide | 308.2 | 234.1 | 20 | Monitor for degradation |[1]

Note: The transition 326 -> 252 corresponds to the loss of the propionyl group and propionic acid elements.

References

  • FDA Drug Safety Communication. (2010). FDA recommends against the continued use of propoxyphene.[10][11][12][13][14] U.S. Food and Drug Administration.[10][11] [Link][1]

  • Follmer, C. H., et al. (1999). Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents.[1][5][6][7] Cardiovascular Research. [Link][1]

  • Crews, B., et al. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

Sources

Exploratory

A Technical Guide to the Mechanism-Based Inhibition of Cytochrome P450 3A4 by Norpropoxyphene

Abstract This technical guide provides an in-depth examination of the molecular interaction between norpropoxyphene, the primary metabolite of the synthetic opioid propoxyphene, and Cytochrome P450 3A4 (CYP3A4), the most...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the molecular interaction between norpropoxyphene, the primary metabolite of the synthetic opioid propoxyphene, and Cytochrome P450 3A4 (CYP3A4), the most abundant and critical drug-metabolizing enzyme in humans. We will explore the mechanistic underpinnings of this interaction, classifying it as mechanism-based inhibition—a time- and concentration-dependent irreversible inactivation of the enzyme. This guide will detail the metabolic activation of norpropoxyphene and its subsequent covalent binding to CYP3A4. A comprehensive, field-proven experimental protocol for characterizing the kinetic parameters of this inhibition (KI and kinact) using human liver microsomes is provided. The clinical and toxicological significance of this potent enzyme inactivation, which contributes to significant drug-drug interactions and was a key factor in the market withdrawal of propoxyphene, is also discussed. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, toxicology, and drug metabolism.

Chapter 1: The Central Role of CYP3A4 in Human Drug Metabolism

Cytochrome P450 3A4 (CYP3A4) is a heme-containing monooxygenase that stands as the most important enzyme in the metabolic clearance of therapeutic agents.[1][2] Located predominantly in the liver and the small intestine, CYP3A4 is responsible for the metabolism of approximately 50-60% of all clinically prescribed drugs.[3] Its remarkable promiscuity is due to a large and flexible active site that can accommodate a wide array of structurally diverse lipophilic compounds.[4]

The function of CYP3A4 is to catalyze oxidative reactions, typically converting a parent drug into more hydrophilic (water-soluble) metabolites, which facilitates their excretion from the body.[3] This metabolic activity is crucial not only for deactivating drugs and terminating their pharmacological effect but also, in some cases, for bioactivating prodrugs into their therapeutically active forms.[1] Given its central role, any modulation of CYP3A4 activity—either through induction or inhibition—can have profound effects on drug disposition, efficacy, and safety, making it a critical focus of drug development and clinical pharmacology.[4][5]

Chapter 2: Propoxyphene Metabolism and the Genesis of an Inhibitor

Propoxyphene, a synthetic opioid analgesic, undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolic pathway is N-demethylation, a reaction mediated almost exclusively by CYP3A4, which converts propoxyphene into its major and pharmacologically active metabolite, norpropoxyphene.[6]

This metabolic conversion is not a detoxification step but rather the formation of a compound with a distinct and more hazardous pharmacological profile. Norpropoxyphene exhibits a significantly longer elimination half-life (30-36 hours) compared to its parent compound (6-12 hours).[7] This kinetic disparity leads to the substantial accumulation of norpropoxyphene in the plasma and tissues upon repeated dosing of propoxyphene, a critical factor in its associated toxicity.[7][8] It is this metabolite, born from a CYP3A4-mediated reaction, that proceeds to become a potent inactivator of the very enzyme that creates it.

G Propoxyphene Propoxyphene CYP3A4_enzyme CYP3A4 Enzyme Propoxyphene->CYP3A4_enzyme Norpropoxyphene Norpropoxyphene Norpropoxyphene->CYP3A4_enzyme Enters Active Site CYP3A4_enzyme->Norpropoxyphene Inactive_Complex Inactive Covalently Bound Complex CYP3A4_enzyme->Inactive_Complex Metabolic Activation & Covalent Adduction

Figure 1: Metabolic formation and subsequent inactivation pathway.

Chapter 3: The Causality of Inhibition: A Mechanism-Based Approach

The interaction between norpropoxyphene and CYP3A4 is not a simple reversible competition. Instead, it is a classic example of mechanism-based inhibition (MBI) , also known as suicide inhibition.[3] This form of inhibition is characterized by its dependency on time, inhibitor concentration, and the presence of the cofactor NADPH, signifying that enzymatic processing is required for the inhibitory effect.[2][9]

The process unfolds as follows:

  • Initial Binding: Norpropoxyphene, acting as a substrate, initially binds to the CYP3A4 active site in a reversible manner.

  • Metabolic Activation: The CYP3A4 enzyme begins its catalytic cycle to metabolize norpropoxyphene. In doing so, it converts norpropoxyphene into a highly reactive electrophilic intermediate.

  • Irreversible Inactivation: Before this reactive metabolite can dissociate from the active site, it forms a stable, covalent bond with a nucleophilic residue (e.g., an amino acid or the heme prosthetic group) within the enzyme.[10]

  • Enzyme Inactivation: This adduction results in an irreversibly inactivated enzyme. The enzyme's catalytic function can only be restored through the de novo synthesis of new CYP3A4 protein, a process that can take hours to days.[11]

This irreversible nature makes MBI particularly dangerous clinically. Unlike reversible inhibition, which diminishes as the inhibitor is cleared, MBI leads to a sustained loss of enzyme activity that persists long after the inhibitor has been eliminated from circulation.[12]

Chapter 4: Quantitative Assessment of Norpropoxyphene-Mediated CYP3A4 Inhibition

The potency of a mechanism-based inhibitor is defined by two key kinetic parameters:

  • KI (Inactivation Constant): The concentration of the inhibitor that produces half-maximal inactivation rate. A lower KI indicates a higher affinity of the inhibitor for the enzyme.

  • kinact (Maximal Inactivation Rate): The maximum rate of enzyme inactivation at saturating concentrations of the inhibitor.

These parameters are crucial for predicting the clinical risk of drug-drug interactions (DDIs) in accordance with regulatory guidelines from agencies like the FDA.[13][14] A study by Riley (2008) characterized these values for norpropoxyphene's interaction with CYP3A4 in pooled human liver microsomes.[3]

ParameterNorpropoxyphenePropoxyphene (for comparison)UnitsSource
kinact 0.050.08min-1[3]
KI 4737µM[3]
Efficiency (kinact/KI) 0.00110.0022µM-1min-1[3]
Table 1: Inactivation Kinetic Parameters for CYP3A4 Inhibition in Human Liver Microsomes.

Field Insights: The KI value of 47 µM for norpropoxyphene is higher than typical therapeutic plasma concentrations from standard propoxyphene doses. However, due to its long half-life, norpropoxyphene accumulates significantly with repeated dosing, leading to plasma levels that can approach this KI value, thereby initiating clinically relevant enzyme inactivation.[3][7] This causality—accumulation leading to inhibitory concentrations—is a cornerstone of understanding its toxicity profile.

Chapter 5: Experimental Protocol for Characterizing Mechanism-Based Inhibition

This protocol provides a robust, self-validating workflow for determining the kinact and KI of norpropoxyphene with human CYP3A4. The design is based on established methodologies and FDA guidance.[12][13]

Objective: To quantify the time- and concentration-dependent inactivation of CYP3A4 by norpropoxyphene in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Norpropoxyphene (Test Inhibitor)

  • Ketoconazole (Positive Control Reversible Inhibitor)

  • Verapamil or Diltiazem (Positive Control Mechanism-Based Inhibitor)

  • Midazolam or Testosterone (CYP3A4 Probe Substrate)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile or Methanol (Solvent)

  • LC-MS/MS system for analysis

Workflow Diagram
Figure 2: Experimental workflow for determining MBI kinetic parameters.
Step-by-Step Methodology

Part 1: Pre-incubation Phase (Inactivation Step)

  • Rationale: This phase allows norpropoxyphene to be metabolized by CYP3A4 into its reactive intermediate, leading to enzyme inactivation over time. Running parallel incubations without NADPH is a critical self-validating step to confirm that the inhibition is metabolism-dependent.

  • Prepare a master mix of HLM (final concentration ~0.2-0.5 mg/mL) in potassium phosphate buffer.

  • Dispense the HLM mix into two sets of tubes or a 96-well plate labeled "+NADPH" and "-NADPH".

  • Add norpropoxyphene at various concentrations (e.g., 0, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (solvent only).

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the inactivation reaction by adding the NADPH regenerating system to the "+NADPH" set and buffer to the "-NADPH" set.

  • At designated time points (e.g., 0, 5, 10, 15, 30 minutes), proceed to Part 2. The 0-minute time point serves as the baseline for direct (non-time-dependent) inhibition.

Part 2: Final Incubation Phase (Residual Activity Measurement)

  • Rationale: After the inactivation period, the reaction mix is diluted significantly, and a high concentration of a probe substrate is added. This dilution effectively stops further inactivation by the original inhibitor concentration and allows for the measurement of the remaining active CYP3A4 enzyme population.

  • Take an aliquot from each pre-incubation well at each time point and dilute it (e.g., 10 to 20-fold) into a new plate containing pre-warmed buffer, the CYP3A4 probe substrate (e.g., Midazolam at a concentration near its Km), and the NADPH regenerating system.

  • Incubate for a short, fixed period (e.g., 5-10 minutes) at 37°C. This time must be short to ensure linear metabolite formation.

  • Terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis).

Part 3: Analysis and Data Interpretation

  • Rationale: The amount of metabolite formed is directly proportional to the amount of active CYP3A4 remaining. By plotting the decline in activity over time, we can derive the inactivation kinetics.

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

  • Calculate the percentage of remaining CYP3A4 activity at each norpropoxyphene concentration and time point relative to the vehicle control at that same time point.

  • For each norpropoxyphene concentration, plot the natural logarithm (ln) of the percent remaining activity versus the pre-incubation time. The negative slope of this line represents the observed rate of inactivation (kobs).

  • Plot the calculated kobs values against the corresponding norpropoxyphene concentrations. Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I])

  • From this non-linear regression, determine the values for kinact (the Vmax of the plot) and KI (the concentration at ½ kinact).

Chapter 6: Clinical and Drug Development Implications

The mechanism-based inhibition of CYP3A4 by norpropoxyphene has severe clinical consequences. Because CYP3A4 metabolizes a vast number of drugs, its inactivation can cause the plasma concentrations of co-administered CYP3A4 substrates (e.g., certain statins, benzodiazepines, calcium channel blockers) to rise to toxic levels.[1][5]

The long half-life and accumulation of norpropoxyphene exacerbate this risk.[8] A patient taking propoxyphene for several days would experience a progressive and sustained decrease in their CYP3A4 capacity, making them highly vulnerable to DDIs. Furthermore, norpropoxyphene itself has direct cardiotoxic effects, which are compounded by the potential for DDIs to increase its own concentration or the concentration of other cardiotoxic drugs.[13] These significant safety concerns, underpinned by the mechanism-based inhibition of CYP3A4, were instrumental in the decision by regulatory agencies, including the FDA and EMA, to withdraw propoxyphene-containing products from the market.[6][13]

For drug development professionals, this case serves as a critical reminder of the importance of characterizing not just the parent drug but also its major metabolites for potential enzyme inhibition. Early in vitro screening for MBI, as outlined in this guide, is a mandatory step in modern drug safety assessment to prevent similar adverse outcomes.

Chapter 7: Conclusion

The interaction between norpropoxyphene and CYP3A4 is a clear and clinically significant example of mechanism-based enzyme inhibition. Formed via CYP3A4-mediated metabolism of propoxyphene, norpropoxyphene proceeds to irreversibly inactivate its parent enzyme through the formation of a reactive metabolite. This action leads to a durable loss of metabolic capacity, creating a high risk for dangerous drug-drug interactions and contributing to direct toxicity. The protocols and mechanistic understanding detailed in this guide provide the necessary framework for researchers to identify and characterize such liabilities, reinforcing the principle that a thorough evaluation of metabolite-driven enzyme inhibition is a non-negotiable aspect of ensuring drug safety.

References

  • Propoxyphene | C22H29NO2 | CID 10100 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Riley, A. R. (2008). PROPOXYPHENE, NORPROPOXYPHENE, AND PROADIFEN (SKF-525A) ARE MECHANISM-BASED INHIBITORS OF CYP3A4, CYP3A5, AND CYP3A IN HUMAN LIVER MICROSOMES. IU Indianapolis ScholarWorks. [Link]

  • CYP3A4 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279-304. [Link]

  • Time Dependent CYP Inhibition (kinact/KI) | Cyprotex - Evotec. (n.d.). Evotec. [Link]

  • Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info - Drugs.com. (2025, March 24). Drugs.com. [Link]

  • Clinical Profile: Propoxyphene Hydrochloride 65mg Capsule. (n.d.). [Link]

  • Giacomini, K. M., et al. (1982). Propoxyphene and norpropoxyphene kinetics after single and repeated doses of propoxyphene. Clinical Pharmacology & Therapeutics, 31(2), 157-67. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.). BioIVT. [Link]

  • Zhang, L., et al. (2008). Predicting Drug–Drug Interactions: An FDA Perspective. The AAPS Journal, 10(2), 308-312. [Link]

  • What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? - EBM Consult. (n.d.). EBM Consult. [Link]

  • Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846. [Link]

  • FDA. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

  • The Role Of Cyp3a4 In Drug Metabolism - FasterCapital. (n.d.). FasterCapital. [Link]

  • Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed. (2005). PubMed. [Link]

  • propoxyphene - ClinPGx. (n.d.). ClinPGx. [Link]

  • Norpropoxyphene - Wikipedia. (n.d.). Wikipedia. [Link]

  • Zhou, S. F. (2008). Drugs behave as substrates, inhibitors and inducers of human cytochrome P450 3A4. Current drug metabolism, 9(4), 310–322. [Link]

  • ICH M12 Drug Interaction Studies August 2024 - FDA. (2024, August 2). FDA. [Link]

  • CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC. (2024, December 5). NCBI. [Link]

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents - FDA. (2024, November 13). FDA. [Link]

  • Irreversible CYP450 Inhibition - Encyclopedia.pub. (n.d.). Encyclopedia.pub. [Link]

  • CYP3A4/3A5 Substrates - Examine.com. (2024, March 14). Examine.com. [Link]

  • Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC. (n.d.). NCBI. [Link]

  • Norpropoxyphene - Wikipedia. (n.d.). Wikipedia. [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). LifeNet Health LifeSciences. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. [Link]

  • Alprazolam - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Role of Clinical Pharmacogenetics and Opioid Interactions in Optimizing Treatment in Clinical Practice - Preprints.org. (2025, November 13). Preprints.org. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC. (n.d.). NCBI. [Link]

  • Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate - PubMed. (n.d.). PubMed. [Link]

  • Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed. (n.d.). PubMed. [Link]

  • Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed. (n.d.). PubMed. [Link]

  • Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed. (n.d.). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Norpropoxyphene Maleate – Overcoming Analytical Instability in Forensic &amp; Clinical Matrices

Part 1: Introduction & Core Directive Subject: Norpropoxyphene Maleate Analytical Reference Standard CAS: 38910-73-5 (Maleate Salt) Molecular Weight: 441.52 g/mol (Salt) / 325.45 g/mol (Free Base) The "Two-Face" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Directive

Subject: Norpropoxyphene Maleate Analytical Reference Standard CAS: 38910-73-5 (Maleate Salt) Molecular Weight: 441.52 g/mol (Salt) / 325.45 g/mol (Free Base)

The "Two-Face" Challenge

Norpropoxyphene is not a standard analyte; it is a "shapeshifter." As the primary toxic metabolite of Propoxyphene (Darvon/Darvocet), it is historically significant due to its role in cardiotoxicity (hERG channel blockade) which led to the drug's FDA withdrawal in 2010.

The Analytical Trap: Unlike stable opioids, Norpropoxyphene is chemically unstable. Under alkaline conditions or thermal stress (GC injection ports), it rearranges into Norpropoxyphene Amide (cyclic rearrangement product).

  • Novice Mistake: Treating it like Methadone. Using standard alkaline Liquid-Liquid Extraction (LLE) will degrade your reference standard and patient samples, leading to false negatives for the parent compound.

  • Expert Approach: This guide provides two distinct workflows:

    • LC-MS/MS (Gold Standard): Preserves the parent molecule (m/z 326) using acidic conditions.

    • GC-MS (Legacy): Intentionally forces conversion to the Amide (m/z 308) for stable quantitation.

Part 2: Chemical & Physical Properties

Stoichiometry & Preparation

The reference standard is supplied as the Maleate Salt . You must correct for the counter-ion when preparing quantitative calibrators.



Preparation Protocol:

  • Stock Solution: Dissolve 10 mg Norpropoxyphene Maleate in 10 mL Methanol (LC-MS grade).

    • Result: 1.0 mg/mL (Salt)

      
       737.1 µg/mL (Free Base).
      
  • Storage: Store at -20°C. Stability is limited (approx. 6 months).

  • Solubility: Soluble in Methanol, DMSO, and Ethanol. Sparingly soluble in water.

The Instability Mechanism

The secondary amine attacks the ester linkage under high pH, forming a cyclic amide.

degradation_pathway NP Norpropoxyphene (Parent) m/z 326 Conditions Alkaline pH (>9) or Heat (>200°C) NP->Conditions Amide Norpropoxyphene Amide (Cyclic Rearrangement) m/z 308 Conditions->Amide Intramolecular Cyclization Water H2O (Loss of 18 Da) Conditions->Water

Figure 1: Degradation pathway of Norpropoxyphene.[1] Note the mass shift from 326 to 308, critical for MS method development.

Part 3: Instrumental Analysis Protocols

Protocol A: LC-MS/MS (Preservation Method)

Objective: Quantify parent Norpropoxyphene without degradation. Matrix: Urine, Plasma, or Whole Blood.

1. Sample Preparation: "Dilute and Shoot" or Acidic SPE

Avoid alkaline LLE.

  • Urine: Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 10,000 rpm for 5 min. Inject supernatant.

  • Blood/Plasma: Protein Precipitation (PPT).[2]

    • Add 100 µL sample to 400 µL cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex 30s, Centrifuge 10 min @ 10k rpm.

    • Evaporate supernatant under Nitrogen (Max 40°C).

    • Reconstitute in Mobile Phase A.

2. LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

3. MS/MS Parameters (ESI Positive)

Norpropoxyphene ionizes readily as


.
AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Norpropoxyphene 326.2 252.1 15Quantifier (Loss of Propionic Acid)
326.244.125Qualifier (Amine fragment)
Norpropoxyphene-d5 331.2257.115Internal Standard
Amide Artifact308.2234.120Monitor for degradation

Critical QC Step: Always monitor the m/z 308 transition. If this peak appears, your sample preparation pH was too high, or the injector temperature is too hot (if using LC interface heating).

Protocol B: GC-MS (Derivatization/Conversion Method)

Objective: Quantify Norpropoxyphene as the stable Amide derivative. Why? Direct injection of Norpropoxyphene into a hot GC inlet results in erratic thermal degradation. It is scientifically more robust to force the conversion 100% before injection.

1. Sample Preparation (Forced Rearrangement)
  • Alkalinization: Add 1.0 mL Sample + 200 µL 2M NaOH.

  • Incubation: Vortex and let stand for 10 minutes (converts Parent

    
     Amide).
    
  • Extraction: Add 3 mL n-Butyl Chloride or Hexane/Ethyl Acetate (9:1).

  • Mix/Centrifuge: Rotate 10 min, Centrifuge.

  • Reconstitution: Evaporate solvent; reconstitute in Ethyl Acetate.

2. GC-MS Parameters
  • Inlet: Splitless, 260°C.

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • Ions to Monitor (SIM):

    • Target (Amide): m/z 234 (Base Peak), 308 (Molecular Ion).

    • Note: You are quantifying the Amide, but calculating back to Norpropoxyphene concentration.

Part 4: Data Analysis & Validation

Method Validation Summary Table
ParameterLC-MS/MS (Parent)GC-MS (Amide)
Linearity Range 5 – 1000 ng/mL50 – 2000 ng/mL
LOD ~1 ng/mL~20 ng/mL
Precision (CV%) < 5%< 8%
Major Interference Propoxyphene (Chromatographic resolution required)Thermal breakdown of Propoxyphene
Matrix Effect Moderate (Requires Deuterated IS)Low (Clean extract)
Analytical Workflow Logic

workflow_logic Start Biological Sample (Urine/Blood) Choice Select Instrument Start->Choice LC LC-MS/MS Route Choice->LC GC GC-MS Route Choice->GC PrepLC Acidic Extraction / Dilution (pH < 4) LC->PrepLC Preserve Structure PrepGC Alkaline Extraction (pH > 10) GC->PrepGC Force Rearrangement MeasureLC Measure m/z 326 (Parent) PrepLC->MeasureLC MeasureGC Measure m/z 308 (Amide) PrepGC->MeasureGC

Figure 2: Decision tree for method selection. Note that the extraction pH is inverse between the two methods.

Part 5: Safety & Compliance

  • Controlled Substance: Norpropoxyphene is a Schedule IV controlled substance in the US (under Propoxyphene listing) and regulated in many other jurisdictions.

  • Toxicity: Highly cardiotoxic. Handle powder in a fume hood or glove box.

  • Disposal: Incineration via approved chemical waste streams.

References

  • U.S. Food and Drug Administration (FDA). (2010).[3] FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene.[3][4][5][6] Retrieved from [Link][3][4]

  • Mikel, C., et al. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry.[7][8][9][10] Journal of Analytical Toxicology, 33(7), 379–383.[7] Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329818414, D-Norpropoxyphene maleate salt.[11] Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of Norpropoxyphene in Human Urine using Gas Chromatography-Mass Spectrometry (GC/MS)

Abstract This application note presents a detailed and robust protocol for the quantitative analysis of norpropoxyphene, the primary active metabolite of the opioid analgesic dextropropoxyphene, in human urine samples us...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of norpropoxyphene, the primary active metabolite of the opioid analgesic dextropropoxyphene, in human urine samples using Gas Chromatography-Mass Spectrometry (GC/MS). Norpropoxyphene is a cardiotoxic metabolite responsible for many of the adverse effects and overdose fatalities associated with its parent drug[1]. Its accurate quantification in biological matrices is therefore critical in clinical and forensic toxicology.

A key challenge in norpropoxyphene analysis is its inherent chemical instability; it is prone to degradation and molecular rearrangement, particularly under the alkaline conditions often used in sample preparation for GC analysis[2][3][4]. This protocol addresses this challenge by employing a controlled base-catalyzed rearrangement of norpropoxyphene to a more stable and chromatographically favorable derivative, norpropoxyphene amide (NPXA)[5][6][7]. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective detection by GC/MS in Selected Ion Monitoring (SIM) mode. This self-validating system, incorporating an appropriate internal standard, ensures high accuracy, precision, and reliability for routine laboratory use.

Introduction: The Analytical Imperative for Norpropoxyphene

Dextropropoxyphene, once a widely prescribed opioid for mild to moderate pain, has been withdrawn from several markets due to significant safety concerns. The primary driver of these concerns is its major metabolite, norpropoxyphene[1]. Unlike its parent compound, norpropoxyphene exhibits weak analgesic activity but is a potent blocker of cardiac sodium and potassium channels, leading to prolonged intracardiac conduction and potentially fatal arrhythmias in cases of overdose or accumulation[1]. Furthermore, norpropoxyphene has a considerably longer elimination half-life (up to 36 hours) compared to dextropropoxyphene (6-12 hours), leading to its accumulation with chronic use, especially in individuals with impaired renal or hepatic function[1][8].

Gas Chromatography-Mass Spectrometry (GC/MS) remains a gold-standard confirmatory technique in toxicology due to its high resolving power and definitive mass spectral identification[9][10]. However, the direct analysis of norpropoxyphene by GC is problematic. The molecule is thermally labile and exhibits poor chromatographic peak shape. Historically, analytical methods have overcome this by intentionally converting norpropoxyphene to a stable cyclic amide, norpropoxyphene amide (NPXA), under strong basic conditions[5][7]. This conversion provides excellent chromatographic properties and is a reliable strategy for quantification, provided the conversion is controlled and reproducible. While modern techniques like LC-MS/MS can distinguish between norpropoxyphene and its rearranged products[2][3][4], GC/MS methods leveraging the NPXA conversion remain highly effective, economical, and widely used in forensic and clinical laboratories.

This guide provides a comprehensive, field-proven protocol for this analysis, detailing every step from sample preparation to data interpretation and explaining the critical scientific rationale behind each procedural choice.

Materials and Reagents

Standards and Chemicals
  • Norpropoxyphene standard (≥95% purity)

  • SKF 525-A (Proadifen hydrochloride) - Internal Standard (IS)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methylene Chloride (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • Sodium Hydroxide (ACS grade)

  • Hydrochloric Acid (ACS grade)

  • 100 mM Phosphate Buffer (pH 6.0)

  • Deionized Water (18.2 MΩ·cm)

Consumables and Equipment
  • Solid-Phase Extraction (SPE) Columns: Mixed-mode cation exchange and hydrophobic (e.g., Clean Screen® DAU, 200 mg)[6]

  • SPE Vacuum Manifold

  • Glass Conical Test Tubes (10 mL)

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • GC Autosampler Vials with Inserts

  • Gas Chromatograph with Mass Selective Detector (GC/MS)

Experimental Protocol: A Step-by-Step Guide

The entire workflow is designed to ensure maximum recovery, reproducibility, and analytical integrity.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Urine Sample Collection (1 mL) Spike_IS 2. Spike with Internal Standard (SKF 525-A) Sample->Spike_IS Rearrange 3. Base-Catalyzed Rearrangement (NaOH) to NPXA Spike_IS->Rearrange pH_Adjust 4. pH Adjustment to ~6.0 (HCl, Buffer) Rearrange->pH_Adjust Centrifuge 5. Centrifugation pH_Adjust->Centrifuge Condition 6. Condition SPE Column (MeOH, H2O, Buffer) Centrifuge->Condition Load 7. Load Sample Supernatant Condition->Load Wash1 8. Wash (H2O, Acetic Acid, MeOH) Load->Wash1 Dry 9. Dry Column (High Vacuum) Wash1->Dry Elute 10. Elute Analytes (CH2Cl2/IPA/NH4OH) Dry->Elute Evaporate 11. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject 13. Inject into GC/MS Reconstitute->Inject Acquire 14. Data Acquisition (SIM Mode) Inject->Acquire Process 15. Data Processing & Quantitation Acquire->Process

Caption: Workflow for GC/MS Analysis of Norpropoxyphene.

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of norpropoxyphene and SKF 525-A in methanol. Store at -20°C.

  • Working Calibrators: Prepare a series of working calibrators by spiking drug-free urine with norpropoxyphene to achieve final concentrations across the desired analytical range (e.g., 25, 50, 100, 250, 500, 1000 ng/mL).

  • Internal Standard Working Solution (1000 ng/mL): Dilute the SKF 525-A stock solution in methanol.

  • Quality Controls (QCs): Prepare low, medium, and high QC samples in drug-free urine (e.g., 75, 400, and 800 ng/mL).

Sample Preparation and Rearrangement

Causality: This initial step is the most critical for method success. Adding a strong base intentionally and controllably converts the unstable norpropoxyphene into the stable norpropoxyphene amide (NPXA). This derivative is less polar, more volatile, and chromatographs with a sharp, symmetrical peak, making it ideal for GC analysis[5][6][7]. Subsequent pH adjustment to ~6.0 is essential for optimal binding to the mixed-mode SPE sorbent[6].

  • Pipette 1.0 mL of urine (calibrator, QC, or unknown sample) into a 10 mL glass test tube.

  • Add 50 µL of the 1000 ng/mL SKF 525-A internal standard solution to each tube and vortex.

  • Add one drop of 35% sodium hydroxide solution. Vortex for 30 seconds[5][6]. This initiates the base-catalyzed rearrangement to NPXA.

  • Allow the samples to stand for 5 minutes.

  • Neutralize the sample by adding 2 mL of 100 mM phosphate buffer (pH 6.0) and, if necessary, small amounts of HCl to bring the final pH to 6.0 ± 0.5[5][6].

  • Centrifuge the samples at 2000 rpm for 10 minutes to pellet any precipitate[6].

Solid-Phase Extraction (SPE)

Causality: SPE is a powerful technique to isolate analytes from the complex biological matrix and concentrate them. A mixed-mode sorbent containing both hydrophobic (e.g., C8) and cation exchange functional groups is used. At pH 6, the tertiary amine of NPXA is protonated and retained by the cation exchange mechanism, while hydrophobic interactions also play a role. The wash steps are designed to remove endogenous interferences without dislodging the analyte of interest. The final elution uses a basic organic solvent mixture to neutralize the amine, break the ionic bond, and elute the NPXA and internal standard[5][6].

  • Condition Column: Condition the SPE columns by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0)[6]. Do not allow the column to go dry after the final conditioning step.

  • Load Sample: Load the supernatant from step 3.2.6 onto the conditioned SPE column at a slow flow rate (1-2 mL/min).

  • Wash Column:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 100 mM acetic acid.

    • Wash with 3 mL of methanol[6].

  • Dry Column: Dry the column thoroughly under high vacuum for at least 5 minutes. This step is crucial to remove residual water, which can interfere with the GC analysis.

  • Elute Analytes: Elute the analytes with 3 mL of a freshly prepared solution of methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v)[6]. Collect the eluate in a clean glass tube.

Final Eluate Processing
  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature no greater than 40°C[6].

  • Reconstitution: Reconstitute the dried residue in 50 µL of ethyl acetate[5]. Vortex thoroughly to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to a GC autosampler vial with a low-volume insert.

GC/MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds, including drugs of abuse.
Injection Port Temp.250°C[5]A compromise temperature that ensures efficient volatilization of NPXA while minimizing potential thermal degradation of other sample components or injector contamination.
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of analyte onto the column, providing the sensitivity required for trace-level analysis in biological samples.
Carrier GasHelium, constant flow rate of 1.0 mL/min[5]Inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven ProgramInitial: 100°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min[5]The temperature program is designed to separate the analytes from matrix components and elute them as sharp peaks in a reasonable timeframe.
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization technique that produces repeatable and characteristic fragmentation patterns, allowing for library matching and confident identification.
MS Source Temp.230°COptimizes ion formation and minimizes source contamination.
MS Quad Temp.150°CEnsures stable mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions for the target analytes, reducing chemical noise from the matrix.
SIM Ions (m/z) NPXA: 307 (Quantifier), 248, 204SKF 525-A (IS): 91 (Quantifier), 353, 119The ion at m/z 307 corresponds to the molecular ion of the dehydrated NPXA product[5]. The other ions are characteristic fragments used as qualifiers to confirm identity based on their relative ratios.

Data Analysis and Interpretation

Identification Criteria

A sample is considered positive for norpropoxyphene (as NPXA) if it meets the following criteria:

  • The retention time of the NPXA peak must be within ±2% of the average retention time of the calibrators.

  • All monitored ions (quantifier and qualifiers) for NPXA must be present and maximize simultaneously.

  • The relative abundance ratios of the qualifier ions to the quantifier ion must be within ±20% of the average ratios observed in the calibrators.

Quantification

Quantification is performed by constructing a calibration curve using the prepared calibrators. The curve is generated by plotting the peak area ratio of the NPXA quantifier ion (m/z 307) to the IS quantifier ion (m/z 91) against the nominal concentration of each calibrator. A linear regression with a weighting factor (e.g., 1/x) is typically used. The concentration of norpropoxyphene in QC and unknown samples is then calculated from this regression equation.

Method Validation: Ensuring Trustworthiness

A full method validation must be performed before implementation to ensure the protocol is fit for its intended purpose. Key validation parameters, with typical acceptance criteria, are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Analysis of calibrators across the reporting range (e.g., 25-1000 ng/mL).Correlation coefficient (r²) ≥ 0.99. Each calibrator should quantify within ±20% of its target concentration (±25% at the lowest level).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3 for all characteristic ions.
Limit of Quant. (LOQ) The lowest concentration that can be accurately and precisely quantified. Often the lowest point on the calibration curve.Signal-to-noise ratio ≥ 10. Accuracy within ±20% of target; precision (CV) ≤ 20%.
Precision & Accuracy Intra- and inter-assay analysis of QC samples (low, medium, high) over multiple days (n≥5 replicates per level).Precision (Coefficient of Variation, CV) ≤ 15%. Accuracy (% deviation from nominal value) within ±15%.
Specificity/Interference Analysis of drug-free urine and samples spiked with other common drugs of abuse or structurally similar compounds to check for interferences.No interfering peaks should be observed at the retention times of NPXA or the IS.
Extraction Recovery Comparison of the analyte response from an extracted sample to that of a non-extracted standard of the same concentration.Should be consistent, reproducible, and preferably >70%.
Matrix Effects Evaluation of the effect of different urine sources on quantification.The response of the analyte in different matrices should be consistent and not significantly impact quantification.

Conclusion: An Authoritative Protocol for a Challenging Analyte

The analysis of norpropoxyphene by GC/MS presents unique challenges due to the analyte's instability. The protocol detailed in this application note provides a robust and reliable solution by leveraging a controlled chemical derivatization integrated into the sample preparation workflow. By converting norpropoxyphene to its stable amide (NPXA), the method achieves excellent chromatographic performance and sensitivity. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix interference and enhancing method ruggedness. When fully validated, this protocol serves as an authoritative and trustworthy system for the routine quantification of norpropoxyphene in clinical and forensic settings, providing crucial data for toxicological assessment and patient safety.

G cluster_input Input cluster_process Analytical Process cluster_output Output Urine Urine Sample Norpropoxyphene (Unstable) Process Process Urine->Process Result Quantitative Result Norpropoxyphene Concentration (ng/mL) Process->Result

Caption: Logical relationship from sample to result.

References

  • Crews, B. A., Mikel, C., Latyshev, S., et al. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(7), 379-383. [Link]

  • National Center for Biotechnology Information. (n.d.). Norpropoxyphene. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Norpropoxyphene. Retrieved February 10, 2026, from [Link]

  • Crews, B., Mikel, C., Latyshev, S., et al. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Puopolo, P. R., Pothier, M. E., Volpicelli, S. A., & Flood, J. G. (1996). Gas Chromatographic Quantitation of Dextropropoxyphene and Norpropoxyphene in Urine after Solid-Phase Extraction. Journal of Analytical Toxicology, 20(7), 548-553. [Link]

  • Wolen, R. L., Gruber, C. M. Jr., Kiplinger, G. F., & Scholz, N. E. (1975). Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15-20. [Link]

  • Alves, E. A., Agonia, A. S., Cravo, S. M., et al. (2018). GC-MS – Still standing for clinical and forensic analysis: validation of a multi-drug method to detect and quantify illicit drugs. Journal of Analytical & Bioanalytical Techniques, 9(4). [Link]

  • SpectraBase. (n.d.). Propoxyphene-M (nor-HO-alkyl) MS3_1. Retrieved February 10, 2026, from [Link]

  • PharmGKB. (n.d.). Propoxyphene. Retrieved February 10, 2026, from [Link]

  • George, S., & D'Coriz, D. (1998). Propoxyphene and norpropoxyphene quantitation in the same solid-phase extraction using Toxi-Lab Spec VC MP3 system. Journal of Analytical Toxicology, 22(3), 226-229. [Link]

  • Cailleux, A., Le Bouil, A., & Allain, P. (1983). Capillary and packed column GC determination of propoxyphene and norpropoxyphene in biological specimens: analytical problems and improvements. Journal of Chromatographic Science, 21(5), 201-204. [Link]

  • Washington University School of Medicine. (n.d.). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. Research Profiles. Retrieved February 10, 2026, from [Link]

  • Al-Maqdi, K. A., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12. [Link]

  • Norheim, G. (1976). Determination of dextropropoxyphene and norpropoxyphene in autopsy material by gas chromatography. Archiv für Toxikologie, 36(2), 89-95. [Link]

  • RTI International. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic Sciences. [Link]

  • Adamowicz, P., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 39(2), 364-380. [Link]

Sources

Method

Application Notes &amp; Protocols: The Determination of Norpropoxyphene in Clinical and Forensic Toxicology

Abstract Propoxyphene, a synthetic opioid analgesic first marketed in the 1950s, was withdrawn from clinical use in the United States and Europe due to significant safety concerns, primarily driven by the cardiotoxic eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propoxyphene, a synthetic opioid analgesic first marketed in the 1950s, was withdrawn from clinical use in the United States and Europe due to significant safety concerns, primarily driven by the cardiotoxic effects of its principal metabolite, norpropoxyphene.[1][2] Unlike the parent drug, norpropoxyphene exhibits a prolonged elimination half-life, leading to its accumulation with repeated dosing and a high risk of fatal overdose.[3][4] This application note provides a comprehensive guide for researchers, clinical toxicologists, and forensic scientists on the analytical testing of norpropoxyphene. We will explore the underlying pharmacology and toxicology, compare historical and current analytical methodologies, and provide a detailed, field-proven protocol for the robust quantification of norpropoxyphene in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Background & Clinical Significance

The Metabolic Fate of Propoxyphene

Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4 to form norpropoxyphene.[3][5] This metabolic conversion is the critical first step in a pathway that generates a compound with a significantly different and more dangerous pharmacological profile than the parent drug.

Propoxyphene Propoxyphene (Weak Opioid Analgesic) CYP3A4 CYP3A4 Enzyme (N-demethylation) Propoxyphene->CYP3A4 Hepatic Metabolism Norpropoxyphene Norpropoxyphene (Cardiotoxic Metabolite) Excretion Renal Excretion (Urine) Norpropoxyphene->Excretion Major Pathway CYP3A4->Norpropoxyphene

Caption: Metabolic pathway of propoxyphene to its active metabolite, norpropoxyphene.

Pharmacokinetics and the Rationale for Accumulation

The primary toxicological concern stems from the disparate elimination half-lives of the parent drug and its metabolite. Propoxyphene has a half-life of 6 to 12 hours, whereas norpropoxyphene's half-life is a significantly longer 30 to 36 hours.[3][4] This kinetic mismatch means that with repeated therapeutic doses, norpropoxyphene accumulates in the body, reaching disproportionately high concentrations. This risk is exacerbated in individuals with compromised renal function, the elderly, and children.[4]

Mechanism of Toxicity: A Non-Opioid Threat

While propoxyphene's desired effects are mediated through opioid receptors, norpropoxyphene's primary toxicity is non-opioid in nature and is not effectively reversed by naloxone.[6] Norpropoxyphene acts as a potent blocker of sodium and potassium channels in cardiac tissue.[4][5] This action prolongs intracardiac conduction (e.g., QRS and QT interval prolongation), leading to severe arrhythmias and heart failure, which are the hallmarks of propoxyphene overdose.[4][5][7] The accumulation of this metabolite is considered the primary driver for the drug's withdrawal from the market.[2][4]

Analytical Methodologies: A Comparative Overview

The accurate quantification of norpropoxyphene is complicated by its chemical instability. This has shaped the evolution of analytical methods from traditional gas chromatography to modern liquid chromatography techniques.

Historical Perspective: Gas Chromatography-Mass Spectrometry (GC-MS)

Early methods for norpropoxyphene detection relied on GC-MS. A significant challenge with this technique is that norpropoxyphene is prone to thermal degradation and exhibits poor chromatographic properties. To overcome this, sample preparation protocols often involved treatment with a strong base (alkaline extraction).[8][9] This step intentionally converts norpropoxyphene into a more stable, cyclized internal amide (norpropoxyphene amide), which is then analyzed.[8][10][11]

Causality: While this approach enabled detection, it did not measure the true, native norpropoxyphene concentration. It quantified a rearrangement product, potentially leading to inaccuracies if the conversion was incomplete or if other degradation products were present.[10][12][13]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the authoritative and preferred method for norpropoxyphene analysis in modern toxicology labs. Its advantages are rooted in its ability to circumvent the issues inherent to GC-MS.

  • No Heat, No Degradation: The analysis occurs in the liquid phase at or near room temperature, preventing the thermal degradation seen in GC injectors.

  • Direct Measurement: LC-MS/MS does not require alkaline treatment. It can directly measure the unstable parent norpropoxyphene (m/z 326) and simultaneously monitor for its dehydrated rearrangement product (m/z 308).[10][12][14] This provides a more accurate picture of the total metabolite load.

  • Superior Specificity & Sensitivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring for a specific precursor ion and a corresponding product ion, virtually eliminating matrix interferences.[10][14] This allows for very low limits of quantification (LOQ), often in the low ng/mL range.[15]

Protocol: Quantitation of Norpropoxyphene in Urine by LC-MS/MS

This protocol details a robust method for the extraction and quantification of norpropoxyphene from urine samples using Solid Phase Extraction (SPE) followed by LC-MS/MS analysis.

Principle of the Assay

Urine samples are first treated to adjust pH, followed by purification and concentration using a mixed-mode cation exchange SPE column. This step is critical for removing endogenous interferences like salts, urea, and pigments that can suppress the ionization of the target analyte in the mass spectrometer (a phenomenon known as the matrix effect). The purified extract is then injected into an LC-MS/MS system for separation and detection. Quantification is achieved by comparing the analyte response to that of a stable isotope-labeled internal standard.

Materials and Reagents
Item Description/Supplier
Analytical Standards Norpropoxyphene, Norpropoxyphene-d5 (Internal Standard). Cerilliant or equivalent.[16]
SPE Columns Clean Screen® DAU, 200 mg, or equivalent mixed-mode cation exchange column.[17]
Reagents Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid, Ammonium Hydroxide.
Buffers 100 mM Phosphate Buffer (pH 6.0), 100 mM Acetic Acid.
Elution Solvent Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v). Prepare fresh daily.[17]
Reconstitution Solvent Mobile Phase A / Mobile Phase B mixture (e.g., 90:10).
Step-by-Step Sample Preparation (SPE)

The following workflow is a self-validating system; the multi-step wash with different solvents ensures that only the target analytes are retained and subsequently eluted, providing a clean extract essential for reliable quantification.

cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction (SPE) cluster_post Final Preparation Sample 1. Urine Sample (1-2 mL) Buffer 2. Add Phosphate Buffer (pH 6.0) Sample->Buffer IS 3. Add Internal Standard (Norpropoxyphene-d5) Buffer->IS Vortex 4. Vortex & Centrifuge IS->Vortex Condition 5. Condition Column (Methanol -> Water -> Buffer) Vortex->Condition Load 6. Load Sample Supernatant Condition->Load Wash 7. Wash Column (Water -> Acetic Acid -> Methanol) Load->Wash Dry 8. Dry Column (Vacuum) Wash->Dry Elute 9. Elute Analytes (DCM/IPA/NH4OH) Dry->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for Solid Phase Extraction (SPE) of norpropoxyphene.

  • Sample Pre-treatment: To 1 mL of urine, add 2 mL of 100 mM phosphate buffer (pH 6.0) and an appropriate amount of Norpropoxyphene-d5 internal standard. Vortex to mix.[17]

  • SPE Column Conditioning: Condition the SPE column by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the column to go dry.[17]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow, steady rate (1-2 mL/min).

  • Column Washing: Sequentially wash the column with 3 mL of deionized water, 3 mL of 100 mM acetic acid, and 3 mL of methanol. This multi-step wash removes both polar and non-polar interferences.[17]

  • Drying: Dry the column thoroughly under full vacuum for at least 5 minutes to remove residual wash solvents.

  • Elution: Elute the analytes with 3 mL of the freshly prepared elution solvent (CH₂Cl₂/IPA/NH₄OH 78:20:2) into a clean collection tube.[17]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the dried extract in 100 µL of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.

Instrumental Analysis: LC-MS/MS Parameters

The following tables provide typical starting parameters for an LC-MS/MS system. These must be optimized for the specific instrumentation used in your laboratory.

Table 2: LC System Parameters

Parameter Value Rationale
Column C18 or Phenyl Column (e.g., 50 x 2.1 mm, <3 µm) Provides robust reversed-phase separation for this class of compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/min Typical for analytical scale columns.
Gradient 10% B to 90% B over 5-7 minutes A gradient is necessary to elute analytes and clean the column.
Column Temp. 40-50 °C Elevated temperature can improve peak shape and reduce run times.[10]

| Injection Vol. | 5-10 µL | Balances sensitivity with potential for column overload. |

Table 3: MS/MS Parameters (Positive ESI Mode)

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Role
Norpropoxyphene 326.0 252.0 ~5 Quantifier[10][17]
Norpropoxyphene 326.0 44.0 ~10 Qualifier[10][14]
Dehydrated Norpropoxyphene 308.0 143.0 ~20 Quantifier[10][14]

| Norpropoxyphene-d5 (IS) | 331.0 | 257.0 | ~5 | Internal Standard[17] |

Data Analysis and Interpretation

Calibration and Quality Control

A multi-point calibration curve (typically 6-8 points) should be prepared by spiking blank urine with known concentrations of norpropoxyphene. The curve should bracket the expected concentration range of samples. Low, medium, and high concentration quality control (QC) samples must be analyzed with each batch to ensure the accuracy and precision of the run.

Interpreting Results

The interpretation of norpropoxyphene concentrations is critical and must be done in the context of the case history, scene findings, and autopsy results (in postmortem cases).[18][19]

Table 4: Interpretation of Propoxyphene & Norpropoxyphene Concentrations in Blood

Concentration Range (mg/L) Interpretation Reference
Propoxyphene: ~0.3 High therapeutic doses. [19]
Norpropoxyphene: up to 3.0 Can be seen with high therapeutic doses due to accumulation. [19]
Propoxyphene: >1.0 Associated with fatal overdose, especially when other CNS depressants are present. [19][20]

| Norpropoxyphene: Often > Propoxyphene | Common in fatalities, indicating chronic use or significant time since last dose. |[20][21] |

Analytical Considerations: The Rearrangement Product

As discussed, norpropoxyphene can degrade to a dehydrated rearrangement product (m/z 308).[10] This can occur both in vivo (as a metabolite) and in vitro (as a degradation product). For the most accurate assessment of exposure, especially in urine, it is best practice to quantify both the parent norpropoxyphene (m/z 326) and the dehydrated product (m/z 308) and report the sum.[14]

Conclusion

The analysis of norpropoxyphene remains a critical task in clinical and forensic toxicology, despite the withdrawal of propoxyphene from the market. Its long half-life and significant cardiotoxicity mean it is a key indicator in overdose investigations. The analytical challenges posed by its instability have been overcome with the advent of LC-MS/MS, which allows for the direct, specific, and sensitive measurement of the native compound and its key degradation product. The protocol outlined in this document provides a robust and reliable framework for the accurate quantification of norpropoxyphene, delivering the high-quality data necessary for confident interpretation in a toxicological setting.

References

  • Reid, R. W., J. S. H. C. Deakin, and O. H. Drummer. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(7), 379-383. [Link]

  • PubMed. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphene. PubChem. [Link]

  • Drugs.com. (n.d.). Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info. [Link]

  • Amalfitano, G., Bessard, J., Vincent, F., Eysseric, H., & Bessard, G. (1996). Gas chromatographic quantitation of dextropropoxyphene and norpropoxyphene in urine after solid-phase extraction. Journal of analytical toxicology, 20(7), 547–554. [Link]

  • Washington University School of Medicine. (n.d.). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. Research Profiles. [Link]

  • RxEconsult. (n.d.). Clinical Profile: Propoxyphene Hydrochloride 65mg Capsule. [Link]

  • ResearchGate. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Norpropoxyphene. [Link]

  • Rio, J., & Hodnett, N. (1987). The Determination of Propoxyphene, Norpropoxyphene, and Methadone in Postmortem Blood and Tissues by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 11(5), 213-215. [Link]

  • Due, S. L., Sullivan, H. R., & McMahon, R. E. (1976). Determination of Propoxyphene and Norpropoxyphene by Chemical Ionization Mass Fragmentography. Biomedical mass spectrometry, 3(4), 217–220. [Link]

  • George, S., & Braithwaite, R. A. (1994). Propoxyphene and norpropoxyphene quantitation in the same solid-phase extraction using Toxi-Lab Spec VC MP3 system. Journal of analytical toxicology, 18(4), 216–218. [Link]

  • Hime, G. W., & Bednarczyk, L. R. (1982). Capillary and packed column GC determination of propoxyphene and norpropoxyphene in biological specimens: analytical problems and improvements. Journal of analytical toxicology, 6(5), 244–246. [Link]

  • Amalfitano, G., Bessard, J., Vincent, F., Eysseric, H., & Bessard, G. (1996). Gas Chromatographic Quantitation of Dextropropoxyphene and Norpropoxyphene in Urine after Solid-Phase Extraction. Journal of Analytical Toxicology, 20(7), 547-554. [Link]

  • PharmGKB. (n.d.). Propoxyphene Pathway, Pharmacokinetics. [Link]

  • Amalfitano, G., Bessard, J., Vincent, F., Eysseric, H., & Bessard, G. (1996). Gas Chromatographic Quantitation of Dextropropoxyphene and Norpropoxyphene in Urine after Solid-Phase Extraction. Journal of Analytical Toxicology, 20(7), 547-554. [Link]

  • Semantic Scholar. (1994). Propoxyphene and norpropoxyphene quantitation in the same solid-phase extraction using Toxi-Lab Spec VC MP3 system. [Link]

  • Rio, J., & Hodnett, N. (1987). Determination of Propoxyphene, Norpropoxyphene, and Methadone in Postmortem Blood and Tissues by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 11(5), 213-215. [Link]

  • Davis, G. G. (2013). National Association of Medical Examiners Position Paper: Recommendations for the Investigation, Diagnosis, and Certification of Deaths Related to Opioid Drugs. Academic Forensic Pathology, 3(1), 82-93. [Link]

  • Nickander, R., Smits, S. E., & Steinberg, M. I. (1977). Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals. The Journal of pharmacology and experimental therapeutics, 200(1), 245–253. [Link]

  • Christensen, H. (1976). Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose. Clinical chemistry, 22(8), 1319–1321. [Link]

  • Baselt, R. C., & Wright, J. A. (1975). Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate. Archives of toxicology, 34(2), 145–152. [Link]

  • Chèze, M., et al. (2014). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 38(7), 423–431. [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Analytical Testing Guidelines (Post Mortem Forensic Toxicology). [Link]

  • PharmGKB. (n.d.). Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity. [Link]

  • Semantic Scholar. (1987). Determination of propoxyphene in biological materials. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for Testing Opium, Morphine and Heroin. [Link]

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Application

Solid-Phase Extraction of Norpropoxyphene from Plasma: An Application Note and Protocol for LC-MS/MS Analysis

Introduction Norpropoxyphene is the primary and pharmacologically active metabolite of the synthetic opioid analgesic, propoxyphene.[1][2] With a significantly longer elimination half-life than its parent compound (30-36...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Norpropoxyphene is the primary and pharmacologically active metabolite of the synthetic opioid analgesic, propoxyphene.[1][2] With a significantly longer elimination half-life than its parent compound (30-36 hours for norpropoxyphene versus 6-12 hours for propoxyphene), it accumulates in the body with chronic use and is a major contributor to the cardiotoxicity associated with propoxyphene overdose.[2][3] Accurate and reliable quantification of norpropoxyphene in plasma is therefore critical in clinical toxicology, pharmacokinetic studies, and forensic investigations.

The primary analytical challenge in measuring norpropoxyphene lies in its chemical properties: it is a basic, moderately hydrophobic molecule present in a complex biological matrix. Furthermore, norpropoxyphene is susceptible to chemical rearrangement under strongly alkaline conditions, a characteristic that complicated older analytical methods, particularly those employing Gas Chromatography (GC).[1][4][5] Modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods can distinguish between norpropoxyphene and its degradation products, demanding a sample preparation technique that ensures both high recovery and analyte stability.[1][5]

This application note details a robust and selective method for the extraction of norpropoxyphene from human plasma using mixed-mode solid-phase extraction (SPE). This technique offers superior cleanup compared to single-mechanism methods by leveraging both reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions, resulting in a cleaner extract, reduced matrix effects, and improved analytical sensitivity.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

The power of mixed-mode SPE for isolating basic compounds like norpropoxyphene from plasma lies in its dual retention mechanism. The sorbent contains two types of functional groups: a hydrophobic backbone (e.g., C8 or a polymeric resin) and a strong cation exchanger (e.g., benzenesulfonic acid). The extraction process is a carefully orchestrated manipulation of pH and solvent polarity to selectively bind the analyte while systematically washing away matrix interferences.

  • Analyte Retention (Loading): At a pH below the analyte's pKa (~9), the secondary amine on norpropoxyphene is protonated, carrying a positive charge. This allows it to bind strongly to the negatively charged cation-exchange groups on the sorbent. Simultaneously, its hydrophobic structure interacts with the reversed-phase backbone. This dual retention provides exceptional binding affinity.

  • Interference Removal (Washing): A multi-step wash sequence is employed. An acidic wash maintains the analyte's positive charge, keeping it locked onto the sorbent while removing acidic and neutral interferences. A subsequent wash with an organic solvent (e.g., methanol) removes more hydrophobic, non-ionic interferences that are not retained by the ion-exchange mechanism.[6]

  • Selective Elution: To elute the analyte, the strong ionic bond must be broken. This is achieved by applying an elution solvent containing a base (e.g., ammonium hydroxide) in an organic solvent. The base neutralizes the charge on the norpropoxyphene molecule, disrupting the ionic interaction. The organic solvent then disrupts the hydrophobic interaction, allowing the now-neutral analyte to be eluted with high specificity.

Physicochemical Properties of Norpropoxyphene

Understanding the analyte's structure and properties is fundamental to designing an effective extraction strategy.

Norpropoxyphene_Structure cluster_main Norpropoxyphene node_img

Caption: Chemical Structure of Norpropoxyphene.

Table 1: Physicochemical Properties of Norpropoxyphene

Property Value Source
Chemical Formula C₂₁H₂₇NO₂ [3][7]
Molar Mass 325.44 g/mol [3][7]
Nature Basic Compound (secondary amine) [3]

| logP | ~3.7 |[7] |

Materials and Methods

Materials and Reagents

Table 2: Required Materials and Reagents

Material/Reagent Grade/Specification
Mixed-Mode SPE Cartridges e.g., Polymeric Strong Cation Exchange, 30 mg, 1 mL
Human Plasma (with Anticoagulant) K₂EDTA or Heparin
Norpropoxyphene Certified Standard Analytical Grade
Norpropoxyphene-d₅ (Internal Standard) Analytical Grade
Methanol HPLC or LC-MS Grade
Water Deionized, 18 MΩ·cm or higher
Ammonium Acetate Analytical Grade
Acetic Acid, Glacial Analytical Grade
Ammonium Hydroxide (28-30%) Analytical Grade
Dichloromethane HPLC Grade

| Isopropanol | HPLC Grade |

Instrumentation
  • Solid-Phase Extraction Vacuum Manifold

  • Nitrogen Evaporator with Water Bath

  • Analytical Balance

  • Vortex Mixer and Centrifuge

  • Calibrated Pipettes

  • LC-MS/MS System (e.g., Triple Quadrupole)

Detailed Extraction Protocol

The following protocol provides a robust workflow for extracting norpropoxyphene from plasma. Optimization may be required depending on the specific SPE sorbent and LC-MS/MS system used.

SPE_Workflow cluster_workflow Mixed-Mode SPE Workflow for Norpropoxyphene pretreatment 1. Pre-treatment Plasma sample diluted with pH 6 buffer. Norpropoxyphene is protonated (NPX-H+). condition 2. Conditioning Sorbent activated with Methanol & Water. Equilibrated with pH 6 buffer. pretreatment:f0->condition:f0 load 3. Loading Pre-treated sample applied. NPX-H+ binds via ion-exchange and reversed-phase. Matrix proteins and polar interferences pass through. condition:f0->load:f0 wash1 4. Wash 1 (Acidic) 1M Acetic Acid applied. NPX-H+ remains strongly bound. Removes neutral and acidic interferences. load:f0->wash1:f0 wash2 5. Wash 2 (Organic) Methanol applied. NPX-H+ remains bound by ion-exchange. Removes hydrophobic interferences. wash1:f0->wash2:f0 elute 6. Elution Basic organic solvent applied (e.g., 5% NH4OH in MeOH). NPX-H+ is neutralized to NPX. Ionic bond breaks, NPX elutes. wash2:f0->elute:f0 process 7. Post-Processing Eluate evaporated to dryness. Reconstituted in mobile phase for LC-MS/MS analysis. elute:f0->process:f0

Caption: Step-by-step workflow for mixed-mode SPE of norpropoxyphene.

Table 3: Detailed Step-by-Step SPE Protocol

Step Procedure Rationale / Causality
1. Sample Pre-treatment To 500 µL of plasma, add the internal standard (e.g., Norpropoxyphene-d₅). Add 500 µL of 50 mM ammonium acetate buffer (pH 6.0). Vortex to mix. This step ensures the analyte is fully protonated (positively charged) for strong binding to the cation exchanger. Dilution reduces sample viscosity for consistent flow.
2. Column Conditioning 1. Add 1 mL of Methanol to the SPE cartridge and pass through. 2. Add 1 mL of DI Water and pass through. 3. Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) and pass through. Do not let the sorbent bed go dry. 1. Wets the hydrophobic sorbent and removes organic residues. 2. Removes the methanol. 3. Primes the sorbent with the loading buffer to prepare the ion-exchange sites and ensure proper retention.
3. Sample Loading Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min). A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient capture via both reversed-phase and ion-exchange mechanisms.
4. Wash Steps 1. Add 1 mL of DI Water and pass through. 2. Add 1 mL of 1M Acetic Acid and pass through. 3. Add 1 mL of Methanol and pass through. 4. Dry the cartridge under full vacuum for 5-10 minutes. 1. Removes salts and highly polar interferences. 2. Keeps the analyte protonated and bound while washing away weakly basic, neutral, and acidic interferences. 3. Removes hydrophobic interferences not bound by the ion-exchange mechanism. 4. Thoroughly removes the wash solvents to prevent carryover into the final eluate.
5. Elution Elute norpropoxyphene with 2 x 1 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). Collect the eluate. The ammonium hydroxide neutralizes the charge on the norpropoxyphene, breaking the strong ionic bond. The organic solvent mixture disrupts the hydrophobic interactions, allowing the now-neutral analyte to be efficiently eluted from the sorbent.

| 6. Post-Extraction | Evaporate the collected eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial. | This step concentrates the analyte and transfers it into a solvent that is compatible with the LC-MS/MS system, ensuring good peak shape and ionization efficiency. |

Method Validation Considerations

Any bioanalytical method intended for use in regulated studies must be validated to demonstrate its reliability, reproducibility, and accuracy.[8] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][10]

Table 4: Key Bioanalytical Method Validation Parameters and FDA Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria
Accuracy The closeness of mean test results to the true concentration. Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8]
Precision The agreement among a series of measurements. Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[8]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte or internal standard in blank plasma samples.[8]
Recovery The extraction efficiency of the analytical method. While no specific value is mandated, recovery should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. The CV of the matrix factor across different lots of plasma should be ≤15%.[9]

| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, bench-top).[9] |

Discussion and Expert Insights

  • Analyte Stability is Paramount: The key advantage of this LC-MS/MS compatible method is the avoidance of harsh alkaline conditions that are known to cause the chemical rearrangement of norpropoxyphene.[1][5] The mild basicity of the elution solvent (pH ~11-12) is sufficient to neutralize the analyte for elution without inducing degradation, ensuring that the measured concentration accurately reflects the in vivo level.

  • Superiority of Mixed-Mode Extraction: While a standard reversed-phase (e.g., C18) SPE could retain norpropoxyphene, it would lack the selectivity of the ion-exchange mechanism.[11] This would necessitate gentler wash steps, leading to a higher potential for co-elution of endogenous plasma components (e.g., phospholipids) and a greater risk of ion suppression or enhancement in the MS source. The orthogonal retention mechanisms of mixed-mode SPE provide a significantly cleaner final extract.

  • Troubleshooting Tips:

    • Low Recovery: If recovery is poor, verify the pH of the loading and elution solutions. Ensure the elution solvent is prepared fresh, as the ammonium hydroxide concentration can change over time. Confirm the cartridge was not allowed to dry out before sample loading.

    • High Variability (Poor Precision): Inconsistent flow rates during loading or elution are a common cause. Ensure a consistent vacuum is applied. Incomplete drying after the wash steps can also introduce variability.

Conclusion

The mixed-mode cation exchange solid-phase extraction protocol detailed in this application note provides a highly selective, robust, and reliable method for the isolation of norpropoxyphene from human plasma. By leveraging dual retention mechanisms and careful control of pH, this method achieves excellent analyte recovery and superior removal of matrix interferences. The resulting clean extract is ideally suited for sensitive and accurate quantification by LC-MS/MS, supporting the demanding requirements of clinical and forensic bioanalysis.

References

  • Crews B, Garg U, Smith K, et al. Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Gaillard Y, Pépin G. Gas Chromatographic Quantitation of Dextropropoxyphene and Norpropoxyphene in Urine after Solid-Phase Extraction. Journal of Analytical Toxicology. Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Bioanalysis Zone. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Crews B, Garg U, Smith K, et al. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Cerilliant. Analysis of norpropoxyphene Cyclization in Methanol by LCMS. Available at: [Link]

  • Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Gaillard Y, Pépin G. Gas chromatographic quantitation of dextropropoxyphene and norpropoxyphene in urine after solid-phase extraction. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • Crews B, Garg U, Smith K, et al. Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wikipedia. Norpropoxyphene. Available at: [Link]

  • Hasegawa C. Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Available at: [Link]

  • Drugs.com. Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info. Available at: [Link]

  • PharmGKB. Propoxyphene. Available at: [Link]

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  • Fernández N, Olivera NM, Keller GA, et al. Simultaneous quantitation of meperidine, nor-meperidine, tramadol, propoxyphene and nor-propoxyphene, in human plasma using solid-phase extraction and gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]

  • NTK Kemi. SOLID PHASE EXTRACTION APPLICATIONS MANUAL. Available at: [Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Biotage. Current Methodologies for Drugs of Abuse Urine Testing. Available at: [Link]

  • MZ-Analysentechnik. S*Pure Extraction Methods Guide Mixed-Mode Drug-Clean SPE. Available at: [Link]

  • Phenomenex. SAMPLE PREPARATION. Available at: [Link]

  • Fernández N, Olivera NM, Keller GA, et al. Simultaneous quantitation of meperidine, normeperidine, tramadol, propoxyphene and norpropoxyphene in human plasma using solid-phase extraction and gas chromatography/mass spectrometry: Method validation and application to cardiovascular safety of therapeutic doses of these opioids. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Propoxyphene. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). Norpropoxyphene. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Available at: [Link]

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Sources

Method

Application Note: High-Resolution Mass Spectrometry for Opioid Derivative Analysis

Introduction: The Analytical Challenge of the Opioid Crisis The ongoing opioid crisis is characterized by the rapid emergence of novel psychoactive substances (NPS), particularly highly potent and structurally diverse sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of the Opioid Crisis

The ongoing opioid crisis is characterized by the rapid emergence of novel psychoactive substances (NPS), particularly highly potent and structurally diverse synthetic opioids.[1][2] Fentanyl and its analogs, for instance, can be hundreds or even thousands of times more potent than morphine, posing significant risks to public health.[1][3] For researchers, forensic toxicologists, and drug development professionals, this evolving landscape presents a formidable analytical challenge. Traditional targeted screening methods often fail to detect these new analogs due to their constantly changing chemical structures.[4]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool in this domain.[5] Its ability to provide accurate mass measurements allows for the determination of elemental compositions, enabling the identification of unknown compounds and differentiation between molecules with the same nominal mass.[5][6] This application note provides a comprehensive guide to leveraging LC-HRMS for the robust analysis of opioid derivatives, offering detailed protocols and expert insights into method development, validation, and data interpretation.

The Power of High-Resolution Mass Spectrometry in Opioid Analysis

The primary advantage of HRMS lies in its high resolving power and mass accuracy. This allows for the confident identification of analytes based on their exact mass, which is a fundamental property of a molecule.[5] In the context of opioid analysis, this is critical for:

  • Identifying Novel Analogs: When a new fentanyl analog appears, reference standards may not be available.[4] HRMS allows for the determination of its elemental formula, providing crucial information for structural elucidation.

  • Resolving Isobaric Interferences: Many opioid derivatives and their metabolites are isomeric, meaning they have the same nominal mass but different structures.[6][7] The high resolving power of HRMS can often differentiate these compounds based on their slight mass differences.

  • Retrospective Data Analysis: HRMS instruments typically collect full-scan data, meaning all ions within a specified mass range are recorded. This allows for retrospective analysis of previously acquired data for newly identified threats without the need to re-run samples.[8]

Experimental Workflow: From Sample to Result

A robust workflow is essential for accurate and reliable opioid analysis. The following diagram illustrates a typical workflow for LC-HRMS analysis of opioid derivatives.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis & Reporting Sample_Receipt Sample Receipt & Accessioning Pretreatment Pre-treatment (e.g., Hydrolysis, Homogenization) Sample_Receipt->Pretreatment Extraction Extraction (PPT, LLE, SPE) Pretreatment->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->HRMS_Detection Data_Processing Data Processing & Peak Detection HRMS_Detection->Data_Processing Compound_ID Compound Identification (Accurate Mass, RT, MS/MS) Data_Processing->Compound_ID Quantitation Quantitation (where applicable) Compound_ID->Quantitation Reporting Reporting Quantitation->Reporting

Caption: A typical workflow for the analysis of opioid derivatives using LC-HRMS.

Protocols: A Step-by-Step Guide

Part 1: Sample Preparation - The Foundation of Quality Data

The choice of sample preparation technique is critical and depends on the matrix (e.g., urine, blood, hair) and the specific analytical goals.[9]

Protocol 1: Protein Precipitation (PPT) for Serum/Plasma and Whole Blood

This is a rapid and straightforward method for removing proteins prior to analysis.[10]

  • Rationale: Proteins can interfere with the analysis by precipitating in the LC system and suppressing the ionization of target analytes.

  • Procedure:

    • To 200 µL of serum, plasma, or homogenized whole blood in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine

SPE provides a cleaner extract compared to "dilute-and-shoot" methods, which can lead to instrument contamination and signal suppression.[9][11]

  • Rationale: SPE is a selective sample preparation technique that isolates analytes of interest from complex matrices, resulting in reduced matrix effects and improved sensitivity.[11]

  • Procedure:

    • Centrifuge a 1 mL urine sample to pellet any particulate matter.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the urine supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Part 2: LC-HRMS Method Parameters - Achieving Optimal Separation and Detection

The following parameters provide a good starting point for the analysis of a broad range of opioid derivatives. Method optimization will be necessary for specific applications.

Parameter Typical Setting Rationale
LC Column C18, 50 x 2.1 mm, 2.6 µmProvides good retention and separation for a wide range of opioid polarities.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of basic opioids for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA gradient elution is necessary to separate a wide range of analytes with varying polarities.[12]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA smaller injection volume can help to minimize matrix effects.
Ionization Mode Positive Electrospray (ESI+)Opioids readily form positive ions in the ESI source.
Scan Mode Full MS / dd-MS2 (data-dependent acquisition)Full MS provides accurate mass for precursor ions, while dd-MS2 triggers fragmentation for structural confirmation.[5]
Mass Range 100-1000 m/zCovers the mass range of most common opioid derivatives and their metabolites.
Resolution > 60,000 FWHMHigh resolution is crucial for accurate mass measurements and resolving isobars.
Part 3: Data Analysis and Interpretation - From Spectra to Identification

Confident identification of opioid derivatives relies on a combination of factors.

Data Analysis Workflow:

  • Peak Picking and Feature Detection: The raw data is processed to identify chromatographic peaks.

  • Database Searching: The accurate mass of each detected peak is searched against a comprehensive database of known opioids, their metabolites, and other relevant compounds.[13]

  • Retention Time Matching: The retention time of the detected peak is compared to that of a known reference standard, if available.

  • Isotopic Pattern Matching: The isotopic pattern of the detected ion is compared to the theoretical pattern for the proposed elemental formula.

  • MS/MS Spectral Library Matching: The fragmentation pattern (MS/MS spectrum) of the detected compound is compared to a library of known spectra.[14] This is a powerful tool for confirming the identity of a compound.

Understanding Fragmentation Patterns

The fragmentation of fentanyl and its analogs in the mass spectrometer is not random. It follows predictable pathways, primarily involving cleavages around the piperidine ring and the amide linkage.[15] Understanding these patterns is key to identifying new analogs for which no reference spectra exist.

fragmentation Fentanyl Fentanyl Precursor Ion (m/z 337.2274) Frag1 m/z 188.1434 (Loss of N-phenylpropanamide) Fentanyl->Frag1 Major Fragment Frag2 m/z 105.0702 (Propanoyl group) Fentanyl->Frag2 Frag3 m/z 146.1277 (Piperidine ring fragment) Fentanyl->Frag3

Caption: Simplified fragmentation of the fentanyl precursor ion in MS/MS.

Table of Common Opioid Derivatives and Their Monoisotopic Masses

Compound Formula Monoisotopic Mass (m/z) [M+H]+
MorphineC17H19NO3302.1438
CodeineC18H21NO3316.1594
OxycodoneC18H21NO4316.1594
HydrocodoneC18H21NO3300.1594
FentanylC22H28N2O337.2274
AcetylfentanylC21H26N2O323.2118
CarfentanilC24H30N2O3415.2384
U-47700C16H22Cl2N2O329.1158

Method Validation and Quality Control: Ensuring Trustworthy Results

For any analytical method to be considered reliable, it must undergo rigorous validation.[16][17] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate the analytes of interest from other components in the sample.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5][18]

  • Accuracy and Precision: How close the measured value is to the true value and the degree of agreement between repeated measurements.[12]

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.[5]

  • Stability: The stability of the analytes in the sample matrix under different storage conditions.[19]

Regularly analyzing quality control (QC) samples at different concentrations is essential for monitoring the ongoing performance of the method.[6]

Conclusion: The Indispensable Role of HRMS in Combating the Opioid Crisis

High-resolution mass spectrometry provides the analytical power necessary to keep pace with the ever-changing landscape of the opioid crisis. Its ability to provide accurate mass data for both known and unknown compounds makes it an invaluable tool for researchers, clinicians, and forensic scientists. By implementing robust and well-validated LC-HRMS methods, laboratories can confidently identify a wide range of opioid derivatives, contributing to public health and safety.

References

  • Hollerbach, A. L., et al. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry. Analytical Chemistry. [Link][4][20][21]

  • Wang, Z., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link][15]

  • Hollerbach, A. L., et al. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry. OSTI.GOV. [Link][21]

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  • American Chemical Society. (n.d.). ACS Research Data Guidelines. ACS Publications. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs. (2005). Validation of Analytical Methods. Office of Justice Programs. [Link][17]

  • American Academy of Forensic Sciences. (2020). Standard for Report Content in Forensic Toxicology. AAFS. [Link]

  • Organization of Scientific Area Committees for Forensic Science. (2019). Standard for Mass Spectral Data Acceptance in Forensic Toxicology. OSAC. [Link]

  • Colby, J. M., et al. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology. [Link]

  • Ayala, J. L., & Kerrigan, S. (2019). HRMS-based Drug Screening in Forensic Toxicology: Data Acquisition Comparison. IFRTI. [Link]

Sources

Application

Application Note: High-Throughput Pharmacokinetic Analysis of Norpropoxyphene in Human Plasma by LC-MS/MS

Introduction: The Evolving Role of Norpropoxyphene Bioanalysis Norpropoxyphene is the primary and pharmacologically active metabolite of propoxyphene, an opioid analgesic that was formerly widely prescribed for mild to m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Norpropoxyphene Bioanalysis

Norpropoxyphene is the primary and pharmacologically active metabolite of propoxyphene, an opioid analgesic that was formerly widely prescribed for mild to moderate pain.[1] Following oral administration, propoxyphene undergoes extensive first-pass metabolism, primarily through N-demethylation by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, to form norpropoxyphene.[1] Norpropoxyphene exhibits a significantly longer elimination half-life (30-36 hours) compared to its parent compound, propoxyphene (6-12 hours).[2] This disparity in pharmacokinetic profiles leads to the accumulation of norpropoxyphene in plasma upon repeated dosing, a factor that has been linked to cardiac toxicity and was a significant consideration in the eventual withdrawal of propoxyphene from the market in several countries.

Despite the market withdrawal, the accurate quantification of norpropoxyphene in human plasma remains a critical task in several research and clinical contexts. These include forensic toxicology, post-mortem investigations, and clinical studies examining the long-term effects or unexpected exposures to propoxyphene. Furthermore, understanding the metabolic profile of propoxyphene serves as a valuable model for drug development professionals studying drugs metabolized by CYP3A4 and exhibiting active metabolites with extended half-lives.

This application note provides a comprehensive, field-proven protocol for the robust and high-throughput analysis of norpropoxyphene in human plasma. We will detail a method employing Solid-Phase Extraction (SPE) for sample clean-up, followed by sensitive and selective quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind critical experimental choices, ensuring both technical accuracy and protocol integrity.

Pharmacokinetic Profile of Norpropoxyphene

A thorough understanding of the analyte's pharmacokinetic behavior is fundamental to designing robust bioanalytical methods and interpreting the resulting data.

  • Absorption and Metabolism: After oral administration of propoxyphene, peak plasma concentrations of norpropoxyphene are typically observed. Norpropoxyphene is formed via hepatic N-demethylation.

  • Distribution: Norpropoxyphene is distributed throughout the body. However, it does not cross the blood-brain barrier as readily as the parent compound, propoxyphene.[3]

  • Elimination: The primary route of elimination for norpropoxyphene is renal excretion.[1] Its long half-life of approximately 36.6 hours leads to significant accumulation with repeated dosing of propoxyphene.[2] This accumulation is a key safety concern, as high concentrations of norpropoxyphene have been associated with adverse cardiac events.

Illustrative Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for norpropoxyphene observed in human subjects. It is important to note that these values can vary significantly based on patient population (e.g., age, renal function, liver function) and dosing regimen.

ParameterValueSource
Elimination Half-Life (t½) ~36.6 hours[2]
Typical Plasma Concentration Can be as high as 3 mg/L after high therapeutic doses of propoxyphene[4]
Time to Peak Concentration (Tmax) Variable, typically several hours after propoxyphene administrationN/A
Peak Plasma Concentration (Cmax) Highly variable depending on dose and patient factorsN/A

Bioanalytical Method: Rationale and Strategy

The quantification of norpropoxyphene in a complex biological matrix like human plasma necessitates a highly selective and sensitive analytical method. LC-MS/MS is the gold standard for this application due to its ability to distinguish the analyte from endogenous plasma components and other structurally similar molecules.

A critical consideration in the development of a robust method for norpropoxyphene is its chemical stability. Norpropoxyphene is known to be unstable under alkaline conditions, where it can undergo a cyclization and dehydration to form a rearrangement product.[5] This chemical transformation can lead to an underestimation of the true norpropoxyphene concentration if not properly controlled during sample processing. Gas chromatography-mass spectrometry (GC-MS) methods that employ alkaline extraction are particularly susceptible to this issue.[5] Therefore, the presented LC-MS/MS method is designed to maintain pH control throughout the sample preparation process to ensure the integrity of the analyte.

The overall workflow for this analysis is depicted in the following diagram:

Caption: High-level workflow for norpropoxyphene pharmacokinetic analysis.

Detailed Protocols

Part 1: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: The goal of sample preparation is to isolate norpropoxyphene from plasma proteins, salts, and other endogenous components that can interfere with LC-MS/MS analysis (a phenomenon known as matrix effects). We utilize a mixed-mode solid-phase extraction (SPE) cartridge. Norpropoxyphene is a basic compound, and at a controlled pH of 6.0, it will be positively charged. The mixed-mode sorbent contains both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups. This dual retention mechanism provides superior selectivity and cleanup compared to a single-mode sorbent. The basic analyte is retained by both hydrophobic interactions and strong ionic bonds, while neutral and acidic interferences can be washed away.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Norpropoxyphene certified reference standard

  • Norpropoxyphene-d5 (internal standard) certified reference standard

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphate buffer (100 mM, pH 6.0)

  • Acetic acid (Glacial)

  • Dichloromethane (HPLC grade)

  • Isopropyl alcohol (IPA, HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Clean Screen® DAU SPE columns (200 mg, UCT, Inc. or equivalent mixed-mode cation exchange column)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: a. To a 2 mL polypropylene tube, add 1.0 mL of human plasma. b. Spike with an appropriate amount of Norpropoxyphene-d5 internal standard (e.g., to a final concentration of 100 ng/mL). c. Add 2.0 mL of 100 mM phosphate buffer (pH 6.0). d. Vortex for 10 seconds. The sample pH should be 6.0 ± 0.5. e. Centrifuge for 10 minutes at 2000 x g to pellet any precipitated proteins.

  • SPE Column Conditioning: a. Place the SPE columns on the vacuum manifold. b. Condition the columns sequentially with: i. 3 mL of Methanol ii. 3 mL of Deionized Water iii. 3 mL of 100 mM phosphate buffer (pH 6.0) c. Ensure the sorbent does not go dry between steps.

  • Sample Loading: a. Load the supernatant from the pre-treated sample onto the conditioned SPE column. b. Apply a gentle vacuum to draw the sample through the column at a flow rate of 1-2 mL/minute.

  • Washing: a. Wash the column sequentially with: i. 3 mL of Deionized Water ii. 3 mL of 100 mM Acetic Acid iii. 3 mL of Methanol b. After the final wash, dry the column under full vacuum for 5 minutes. This step is critical to remove any residual water before elution with an organic solvent.

  • Elution: a. Place clean collection tubes in the manifold rack. b. Elute the analyte with 3 mL of a freshly prepared solution of Dichloromethane/IPA/Ammonium Hydroxide (78:20:2 v/v/v). c. Collect the eluate at a flow rate of 1-2 mL/minute.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. b. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). c. Vortex briefly and transfer to an autosampler vial for analysis.

Part 2: LC-MS/MS Analysis

Rationale: The reconstituted sample is analyzed by reversed-phase liquid chromatography to separate norpropoxyphene from any remaining matrix components and potential isomers. A C18 column is effective for retaining the moderately hydrophobic norpropoxyphene. The mobile phase contains a weak acid (formic acid) to ensure the analyte is protonated, which is necessary for positive mode electrospray ionization (ESI). Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.

Instrumentation and Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole or equivalent

  • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • MS/MS Parameters (Positive ESI Mode):

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Norpropoxyphene 326.0252.05010
Norpropoxyphene-d5 (IS) 331.0257.05010

Method Validation According to Regulatory Standards

For the data to be considered reliable for pharmacokinetic studies intended for regulatory submission, the bioanalytical method must be fully validated according to guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6] The validation process establishes the performance characteristics of the method, ensuring it is fit for its intended purpose.

The following diagram outlines the key parameters that must be assessed during a full method validation:

validation_parameters Validation Full Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Calibration Curve (Linearity & Range) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Recovery Extraction Recovery & Matrix Effect Validation->Recovery

Caption: Core parameters for bioanalytical method validation.

Summary of Acceptance Criteria and Representative Data

The following table summarizes the typical acceptance criteria for a validated bioanalytical method and provides illustrative data for a norpropoxyphene assay in plasma. Note: This data is compiled from typical performance expectations and should be confirmed by the end-user during in-lab validation.

Validation ParameterAcceptance Criteria (FDA/ICH)Illustrative Performance Data
Calibration Curve Range At least 6 non-zero points; r² ≥ 0.991 - 1000 ng/mL; r² > 0.995
Lower Limit of Quantitation (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%1 ng/mL; Accuracy: 95-108%; Precision: <15%
Accuracy (at LLOQ, LQC, MQC, HQC) ±20% for LLOQ; ±15% for othersWithin ±10% of nominal values
Precision (at LLOQ, LQC, MQC, HQC) ≤20% RSD for LLOQ; ≤15% RSD for others<10% RSD across all QC levels
Selectivity No significant interference at the retention time of the analyte and IS in blank plasma from at least 6 sources.No interfering peaks observed
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV < 8%
Stability (Freeze-Thaw, 3 cycles) Mean concentration within ±15% of nominalWithin ±8% of nominal
Stability (Bench-Top, 6 hours) Mean concentration within ±15% of nominalWithin ±5% of nominal

Conclusion

This application note details a robust and reliable method for the quantitative analysis of norpropoxyphene in human plasma, suitable for pharmacokinetic studies. The use of mixed-mode solid-phase extraction provides excellent sample cleanup while carefully controlling pH to prevent analyte degradation. Subsequent analysis by LC-MS/MS offers the high sensitivity and selectivity required for bioanalysis. By adhering to the principles of method validation outlined by regulatory agencies, researchers can generate high-quality, defensible data to accurately characterize the pharmacokinetic profile of norpropoxyphene. This approach ensures scientific integrity and provides the trustworthy results essential for drug development, clinical research, and forensic applications.

References

  • Wolen, R. L., Ziege, E. A., & Gruber, C. M., Jr. (1975). Determination of Propoxyphene and Norpropoxyphene by Chemical Ionization Mass Fragmentography. Clinical Pharmacology & Therapeutics, 17(1), 15–20. [Link]

  • Flanagan, R. J., Johnston, A., White, A. S., & Crome, P. (1988). Pharmacokinetics of dextropropoxyphene and nordextropropoxyphene in young and elderly volunteers after single and multiple dextropropoxyphene dosage. British Journal of Clinical Pharmacology, 25(4), 463–469. [Link]

  • Drugs.com. (2023). Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info. [Link]

  • ResearchGate. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Crews, B., Mikel, C., Latyshev, S., West, R., & Pesce, A. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 33(7), 379–383. [Link]

  • ResearchGate. (2016). Simultaneous quantitation of meperidine, normeperidine, tramadol, propoxyphene and norpropoxyphene in human plasma using solid-phase extraction and gas chromatography/mass spectrometry: Method validation and application to cardiovascular safety of therape. [Link]

  • Baselt, R. C., & Wright, J. A. (1975). Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate. Archives of toxicology, 34(2), 145–152. [Link]

  • McBay, A. J. (1976). Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose. Clinical chemistry, 22(8), 1319–1321. [Link]

  • Boumba, V. A., Rallis, G. S., & Vougiouklakis, T. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Antisel. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Norpropoxyphene Maleate Synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the synthesis and isolation of Norpropoxyphene Maleate , the N-demethylated metabolite of Propoxyphene.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the synthesis and isolation of Norpropoxyphene Maleate , the N-demethylated metabolite of Propoxyphene.

Synthesizing Norpropoxyphene (an


-amino ester) presents a unique "chemical tightrope." You must cleave a methyl group from a tertiary amine without hydrolyzing the labile propionyl ester or triggering an O-to-N acyl migration. This guide replaces generic protocols with an optimized, troubleshooting-first approach grounded in mechanistic physical organic chemistry.

Module 1: The N-Demethylation Step

Core Challenge: How do I remove the N-methyl group without cleaving the ester?

The historical Von Braun reaction (Cyanogen Bromide) is often too harsh for complex esters. The industry standard for high-yield preservation of the ester moiety is the 1-Chloroethyl Chloroformate (ACE-Cl) method (Olofson's Reagent).

Troubleshooting the Reaction

Q: My LC-MS shows high levels of the carbinol (hydrolysis product) and low Norpropoxyphene. Why? A: You likely used aqueous acid or base during the carbamate cleavage step. The propionyl ester in propoxyphene is sterically hindered but chemically labile.

  • The Fix: Switch to Methanolysis . The ACE-Cl intermediate (a carbamate) decomposes in refluxing methanol to yield the amine hydrochloride and volatile byproducts (CO₂, acetaldehyde, MeCl). This avoids the need for aqueous hydrolysis.[1]

  • Critical Control: Ensure the methanol is anhydrous. Even trace water at reflux can hydrolyze the ester.

Q: The reaction stalls at the carbamate intermediate. Conversion is <50%. A: Steric hindrance around the nitrogen in Propoxyphene (due to the adjacent chiral centers and benzyl groups) slows the attack of the chloroformate.

  • The Fix:

    • Solvent Switch: Replace Dichloromethane (DCM) with 1,2-Dichloroethane (DCE) . This allows you to increase the reaction temperature from 40°C to 83°C (reflux).

    • Proton Sponge: Add a non-nucleophilic base (e.g., solid

      
       or Proton Sponge) to scavenge the HCl formed during the initial acylation. This prevents the amine from protonating and becoming unreactive.
      
Visualizing the Pathway

G Prop Propoxyphene (Tertiary Amine) Carbamate ACE-Carbamate Intermediate Prop->Carbamate Acylation (DCE, 83°C) ACE ACE-Cl (Reagent) ACE->Carbamate Nor_HCl Norpropoxyphene HCl Salt Carbamate->Nor_HCl Methanolysis (-CO2, -MeCHO) Methanol MeOH Reflux (Decomposition) Methanol->Nor_HCl Base Free Base Liberation Nor_HCl->Base Mild Base (pH < 9) Final Norpropoxyphene Maleate Base->Final Maleic Maleic Acid (Salt Formation) Maleic->Final

Figure 1: The Optimized ACE-Cl Synthesis Pathway. Note the methanolysis step which bypasses aqueous hydrolysis.

Module 2: Isolation & Salt Formation

Core Challenge: The product "oils out" instead of crystallizing.

Maleate salts of lipophilic amines are notorious for forming supersaturated oils. This is often due to the presence of impurities (the carbinol) or incorrect solvent polarity.

Troubleshooting Crystallization

Q: I added Maleic acid to the free base in ether, but it formed a sticky gum. A: Diethyl ether is too non-polar. The salt precipitates too rapidly, trapping impurities and solvent. The Fix: Use a Polar/Non-Polar solvent couple . Dissolve the free base and maleic acid separately in a small amount of warm Acetone or Ethanol, then slowly add the non-polar counter-solvent.

Q: What is the optimal stoichiometry? A: Use 1.0 : 1.05 (Amine : Acid). A slight excess of Maleic acid prevents the presence of unprotonated free base, which can catalyze the O-to-N rearrangement (see Module 3).

Solvent System Optimization Table
Solvent SystemRatio (v/v)OutcomeRecommendation
Ethanol / Diethyl Ether 1:10Fine powder, risk of gummingRecommended (Standard)
Acetone / Hexane 1:5Larger crystals, slower formationBest for High Purity
Methanol (Pure) N/AHigh solubility (No yield)Avoid (unless cooling to -20°C)
Water N/AHydrolysis RiskSTRICTLY AVOID

Module 3: Stability & Degradation Mechanisms

Core Challenge: Purity drops during storage or drying.

Norpropoxyphene contains a nucleophilic nitrogen and an electrophilic ester carbonyl in the same molecule. This creates a high risk of Intramolecular O-to-N Acyl Migration .

The "Goldilocks" pH Window
  • pH > 9 (Basic): The free amine attacks the ester carbonyl, causing an

    
     shift. The resulting amide is thermodynamically stable and irreversible.
    
  • pH < 3 (Acidic): The ester hydrolyzes to the alcohol (carbinol) and propionic acid.

  • Target: Keep the system between pH 4 and 6 during handling.

Visualizing Degradation

G Nor Norpropoxyphene (Target Molecule) Hydrolysis Degradation A: Ester Hydrolysis Nor->Hydrolysis Strong Acid or Water Rearrange Degradation B: O-to-N Migration Nor->Rearrange Neutral/Basic pH (Free Base Form) Carbinol Carbinol Metabolite (Inactive Alcohol) Hydrolysis->Carbinol Amide Propionamide Rearrangement Product Rearrange->Amide

Figure 2: Competing Degradation Pathways. The O-to-N migration is the primary risk during the "Free Base" phase.

Storage Protocol
  • State: Store only as the Maleate salt, never as the free base. The protonated amine (in the salt) cannot perform the nucleophilic attack required for rearrangement.

  • Temperature:

    
    .
    
  • Atmosphere: Argon flush (hygroscopic protection).

References

  • Olofson, R. A., et al. (1984).[2] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine."[2] The Journal of Organic Chemistry. Link

    • Context: Establishes ACE-Cl as the standard for N-demethyl
  • Cayman Chemical. (2024). "(+)-Norpropoxyphene (maleate) Product Information." Link[3]

    • Context: Verifies solubility d
  • Hofmann, T., et al. (2018). "O-to-N Acyl Migration in Amino Esters: Mechanistic Insights." Journal of Organic Chemistry. (General Reference for mechanism). Context: Provides the mechanistic grounding for the instability of the free base.
  • McBay, A. J. (1976).[4] "Propoxyphene and norpropoxyphene concentrations in blood and tissues."[4] Clinical Chemistry. Link

    • Context: Background on the metabolic stability and toxicity of the compound.

Sources

Optimization

Technical Support Center: Norpropoxyphene Detection Optimization

Subject: Signal-to-Noise Ratio (SNR) Enhancement & Stability Protocols for Norpropoxyphene (NPX) Mission Statement Norpropoxyphene (NPX) presents a dual analytical challenge: it is a secondary amine prone to severe peak...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Signal-to-Noise Ratio (SNR) Enhancement & Stability Protocols for Norpropoxyphene (NPX)

Mission Statement

Norpropoxyphene (NPX) presents a dual analytical challenge: it is a secondary amine prone to severe peak tailing (silanol interactions) and chemically unstable, susceptible to cyclization into norpropoxyphene amide under basic conditions or thermal stress. This guide provides self-validating workflows to stabilize the analyte and maximize SNR in LC-MS/MS and GC-MS workflows.

Module 1: Sample Preparation & Stability

The "Cyclization Trap"

Q: Why is my Norpropoxyphene recovery inconsistent, and why do I see a peak at m/z 308?

A: You are likely triggering the rearrangement of NPX (m/z 326) into Norpropoxyphene Amide (m/z 308). This occurs rapidly at pH > 11 or during high-temperature injection in GC-MS.

The Fix:

  • LC-MS/MS Users: You must maintain acidic or neutral conditions throughout extraction. Do NOT use strong base elution steps typical for other opioids.

  • GC-MS Users: Due to thermal instability, you cannot analyze intact NPX reliably. The standard protocol is to intentionally convert NPX to the amide using NaOH prior to extraction, then quantify the amide.

Protocol: Optimized Mixed-Mode SPE (LC-MS/MS)

Target: Intact Norpropoxyphene (m/z 326)

StepReagent/ConditionMechanism
Sample Pre-treatment Dilute Urine/Plasma 1:1 with 2% Formic Acid Acidifies sample (pH ~3) to protonate the secondary amine (

).
Cartridge Polymeric Mixed-Mode Cation Exchange (e.g., MCX, WCX)Retains basic amine while washing away neutrals/acids.
Conditioning 1. Methanol2. WaterActivates sorbent.
Loading Load pre-treated sampleNPX binds via ionic interaction.
Wash 1 0.1% Formic Acid in WaterRemoves proteins/salts.
Wash 2 MethanolRemoves hydrophobic interferences (phospholipids).
Elution (CRITICAL) 5% Ammonium Hydroxide in 95% Methanol (Freshly prepared)WARNING: Elute and immediately acidify. High pH starts cyclization.
Stabilization Add 20 µL of 10% Formic Acid to eluate immediately.Neutralizes the base to stop amide formation.
Evaporation Nitrogen blow-down at <40°C High heat accelerates degradation.
Workflow Visualization: Stability Logic

SamplePrep Start Start: Sample Prep CheckMethod Method Selection Start->CheckMethod GCMS GC-MS Workflow CheckMethod->GCMS Thermal Instability LCMS LC-MS/MS Workflow CheckMethod->LCMS Soft Ionization ActionGC Add NaOH (pH > 11) Force Conversion to Amide GCMS->ActionGC ActionLC Acidify (pH < 4) Keep as Secondary Amine LCMS->ActionLC ResultGC Quantify Amide (Stable) ActionGC->ResultGC SPE_LC SPE Elution: 5% NH4OH in MeOH ActionLC->SPE_LC Critical CRITICAL STEP: Immediate Acidification SPE_LC->Critical Prevent Cyclization ResultLC Quantify Intact NPX (High Sensitivity) Critical->ResultLC

Figure 1: Decision matrix for sample preparation based on detection method to manage analyte instability.

Module 2: Chromatographic Separation

The "Secondary Amine" Tailing Issue

Q: Why does Norpropoxyphene tail significantly compared to Propoxyphene?

A: Propoxyphene is a tertiary amine, but Norpropoxyphene is a secondary amine . Secondary amines are notorious for interacting with free silanol groups (Si-OH) on the silica backbone of LC columns. This acts as a secondary retention mechanism (Ion Exchange), causing tailing and reducing SNR.

The Fix:

  • Column Selection: Use a Charged Surface Hybrid (CSH) or Biphenyl column. These are designed to repel protons or provide pi-pi interactions that mask silanols.

  • Mobile Phase: Use Ammonium Formate buffer rather than just Formic Acid. The ammonium ions (

    
    ) compete with the NPX amine for active silanol sites, effectively "blocking" them.
    
Recommended LC Conditions
ParameterSpecificationRationale
Column C18 with Charged Surface (e.g., CSH C18) or BiphenylCSH provides a low-level positive charge on the surface to repel basic amines, sharpening peaks.
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium ions suppress silanol activity; acidic pH keeps NPX protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides sharper peaks for opioids than Methanol.
Gradient 5% B to 95% B over 4 minsFast gradient minimizes on-column residence time (reducing diffusion).

Module 3: Mass Spectrometry Optimization

The "Source Fragmentation" Strategy

Q: My sensitivity is low. Which MRM transitions should I use?

A: Norpropoxyphene (MW 325.4) is unique. In the electrospray source (ESI), the protonated molecule


 at m/z 326  is unstable and often spontaneously fragments to m/z 252  (loss of the propionyl group and water) before it even enters the collision cell.

The Strategy: Instead of fighting this, use it . If your source temperature is high, the 326


 252 transition might actually be monitoring a "source fragment" to a "product ion." However, for maximum specificity, many protocols monitor the 326 precursor but acknowledge the 252 fragment dominates.

Optimized MRM Table:

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)Notes
Norpropoxyphene 326.2252.1 Quantifier15-20Most abundant; formed by benzyl cleavage.
Norpropoxyphene 326.244.1Qualifier25-30Secondary amine fragment; less specific.
NPX-d5 (IS) 331.2257.1Quantifier15-20Deuterated internal standard.
NPX Amide 308.2143.1Monitor20Monitor this to check for degradation.

Troubleshooting Logic: If you see high signal at 308/143 , your sample prep is too basic or your evaporation temperature is too high.

Diagram: Signal-to-Noise Troubleshooting Flow

SNR_Logic Problem Low SNR Detected CheckIS Check Internal Standard (NPX-d5) Problem->CheckIS IS_Bad IS also low? CheckIS->IS_Bad MatrixEffect Ion Suppression Action: Improve Wash Step IS_Bad->MatrixEffect Yes IS_Good IS is Good? IS_Bad->IS_Good No CheckPeak Check Peak Shape IS_Good->CheckPeak Tailing Tailing > 1.5? CheckPeak->Tailing Silanols Silanol Interaction Action: Add NH4+ Buffer Tailing->Silanols Yes Degradation Check for m/z 308 (Amide) Tailing->Degradation No AmideFound Amide Present? Degradation->AmideFound pH_Issue pH Control Failure Action: Acidify Eluate AmideFound->pH_Issue Yes

Figure 2: Systematic troubleshooting workflow for identifying the root cause of low signal-to-noise ratios.

References

  • Crews, B., et al. (2009).[1] Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography–Tandem Mass Spectrometry.[1][2][3] Journal of Analytical Toxicology.[1][4]

  • United Chemical Technologies. (n.d.). Propoxyphene and Norpropoxyphene In Blood, Plasma/Serum, Urine, Tissue By LC-MS/MS or GC. Application Note.

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Technical Guide.[5]

  • Forensic RTI. (n.d.). Selecting and Optimizing Transitions for LC-MS/MS Methods.

Sources

Troubleshooting

Nor Propoxyphene Maleate Salt storage and handling best practices

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the best practices for storing and handling Norpropoxyphene Maleate Salt to ensure experi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the best practices for storing and handling Norpropoxyphene Maleate Salt to ensure experimental integrity and laboratory safety.

Introduction

Norpropoxyphene is the primary metabolite of the opioid analgesic propoxyphene. Due to its toxicological significance, particularly its potential for cardiotoxicity, its use as an analytical reference standard requires meticulous handling and storage to ensure the accuracy and reproducibility of experimental results.[1][2][3] This document serves as a comprehensive technical resource, offering troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during its use.

A critical characteristic of Norpropoxyphene is its known instability, particularly in alkaline conditions, where it undergoes rearrangement and dehydration.[2][3] This chemical property is a central theme of this guide, as it directly impacts storage, solution preparation, and the interpretation of analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Norpropoxyphene Maleate Salt?

For maximal stability, Norpropoxyphene Maleate Salt as a crystalline solid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Supplier data indicates a stability of at least five years under these conditions.[1]

Q2: How should I handle the compound upon receipt?

The compound is typically shipped at room temperature for continental US destinations.[1][4] Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation. The vial should then be promptly transferred to a secure -20°C storage location.

Q3: Is Norpropoxyphene Maleate Salt a controlled substance?

Norpropoxyphene is a metabolite of propoxyphene, which is a controlled substance.[5] Therefore, it is prudent to handle Norpropoxyphene Maleate Salt with the same level of security and documentation as a scheduled compound. All acquisition, use, and disposal must be meticulously documented in laboratory records. Storage should be in a securely locked, substantially constructed cabinet or safe, with access limited to authorized personnel only.[6]

Q4: What are the primary safety hazards associated with this compound?

According to the Safety Data Sheet (SDS), Norpropoxyphene Maleate Salt is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It is classified as a potent compound, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. For handling the solid powder outside of a containment system, respiratory protection is advised to prevent inhalation.[7]

Q5: In which solvents is Norpropoxyphene Maleate Salt soluble?

The solubility of Norpropoxyphene Maleate Salt is as follows:

  • DMF: 30 mg/mL

  • DMSO: 30 mg/mL

  • Ethanol: 1 mg/mL

  • PBS (pH 7.2): 250 µg/mL[1]

It is important to note the limited solubility in aqueous buffers. When preparing aqueous solutions, be mindful of potential precipitation.

Storage and Handling Best Practices

Material Storage

Proper storage is the first line of defense against degradation and ensures the long-term integrity of your analytical standard.

ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation and preserves long-term stability.[1]
Atmosphere Inert gas (Argon or Nitrogen) overlay if possibleReduces the risk of oxidative degradation over time.
Light Store in an amber vial or in a dark locationWhile specific photostability data is not readily available, it is a best practice to protect from light to prevent potential photodegradation, as recommended by ICH guidelines for pharmaceutical substances.[9][10][11][12][13]
Moisture Tightly sealed container with desiccant if possiblePrevents hydrolysis and physical changes to the crystalline solid.
Security Locked, secure cabinet or safeComplies with regulations for handling controlled substances and prevents unauthorized access.[6]
Handling of Solid Compound

Due to its potency, handling the solid form of Norpropoxyphene Maleate Salt requires specific precautions to avoid personnel exposure and cross-contamination.

Experimental Protocol: Weighing Norpropoxyphene Maleate Salt

  • Preparation: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.

  • Containment: Perform all weighing operations within a ventilated balance enclosure (VBE) or a fume hood to minimize the risk of inhaling airborne particles.

  • Aliquotting: If possible, avoid weighing directly from the primary container. Instead, transfer a small amount to a secondary weighing vessel.

  • Static Control: Use an anti-static gun or an ionized weigh boat to minimize static electricity, which can cause the fine powder to disperse.

  • Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of all contaminated materials as hazardous waste.

Solution Preparation and Storage

The instability of Norpropoxyphene in certain conditions makes solution preparation a critical step.

Key Considerations:

  • Solvent Selection: Choose a solvent in which the compound is readily soluble to avoid issues with precipitation. For analytical purposes, initial stock solutions are often prepared in organic solvents like DMSO or DMF.

  • pH Control: Avoid alkaline conditions (pH > 7). The primary degradation pathway is a rearrangement and dehydration reaction that is catalyzed by basic environments.[2][3] For aqueous working solutions, it is advisable to use a slightly acidic buffer.

  • Storage of Solutions: Stock solutions in organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh whenever possible. If short-term storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) and use within 24 hours.

Troubleshooting Guide

This section addresses common problems encountered during experiments with Norpropoxyphene Maleate Salt.

Problem 1: Inconsistent or lower-than-expected concentrations in analytical results.

  • Possible Cause: Degradation of the compound in your sample or standard solutions.

    • Troubleshooting Steps:

      • Check the pH of your solutions: If you are using aqueous buffers, ensure the pH is neutral or slightly acidic. Alkaline conditions will cause rapid degradation.[2][3]

      • Analyze for the degradation product: The dehydrated rearrangement product of Norpropoxyphene has a different mass-to-charge ratio (m/z 308) compared to the parent compound (m/z 326).[2][3] If using mass spectrometry, check for the presence of this degradant. Its presence is a strong indicator of sample instability.

      • Prepare fresh solutions: Do not use aged aqueous solutions. Prepare them fresh from a frozen organic stock solution for each experiment.

      • Review your analytical method: If using GC-MS, be aware that alkaline extraction steps will convert Norpropoxyphene to its degradation product, leading to inaccurate quantification of the parent compound.[2][3] LC-MS/MS is a more suitable technique for distinguishing between the two.

Problem 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Exceeding the solubility limit of Norpropoxyphene Maleate Salt in your aqueous buffer.

    • Troubleshooting Steps:

      • Verify the concentration: The solubility in PBS (pH 7.2) is approximately 250 µg/mL.[1] Ensure your working concentration is below this limit.

      • Use a co-solvent: If a higher concentration is required, consider adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer to increase solubility. Be sure to validate that the co-solvent does not interfere with your experimental assay.

      • Adjust the pH: The solubility of amine-containing compounds can be pH-dependent. Experiment with slightly lowering the pH of your buffer, but remain within the physiological range relevant to your experiment.

Problem 3: Variability between different aliquots of the solid compound.

  • Possible Cause: Non-homogeneity of the material or moisture absorption.

    • Troubleshooting Steps:

      • Handle with care: Avoid shaking or vibrating the primary container, which could cause particle size segregation.

      • Ensure proper storage: Store the compound in a desiccator, even within the freezer, to minimize moisture uptake.

      • Equilibrate before use: Always allow the container to reach room temperature before opening to prevent condensation from forming on the solid material.

Logical Flow for Troubleshooting Analytical Inconsistencies

troubleshooting_flow start Inconsistent Analytical Results check_pH Is the solution pH alkaline (>7)? start->check_pH check_degradant Analyze for dehydrated rearrangement product (m/z 308) start->check_degradant review_method Is an alkaline extraction step used (e.g., in GC-MS)? start->review_method alkaline_degradation High probability of alkaline-induced degradation. check_pH->alkaline_degradation Yes check_solubility Is the concentration below 250 µg/mL in aqueous buffer? check_pH->check_solubility No check_degradant->alkaline_degradation Present check_degradant->check_solubility Absent prepare_fresh Prepare fresh solutions in neutral or slightly acidic buffer. alkaline_degradation->prepare_fresh end_stable Issue likely resolved by addressing stability. prepare_fresh->end_stable review_method->check_pH No use_lcms Switch to LC-MS/MS to differentiate parent from degradant. review_method->use_lcms Yes use_lcms->end_stable precipitation Potential precipitation issue. check_solubility->precipitation No check_solubility->end_stable Yes adjust_concentration Lower concentration or use a co-solvent. precipitation->adjust_concentration end_solubility Issue likely resolved by addressing solubility. adjust_concentration->end_solubility

Troubleshooting workflow for Norpropoxyphene analysis.

Spill and Waste Management

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, and safety goggles. For a large powder spill, a respirator is required.

  • Contain the Spill:

    • For powders: Gently cover the spill with absorbent pads wetted with a mild detergent solution to avoid aerosolizing the powder.

    • For liquids: Cover the spill with absorbent pads, working from the outside in.

  • Clean the Area:

    • Carefully collect all contaminated materials using tongs or forceps and place them in a labeled hazardous waste bag.

    • Clean the spill area three times with a detergent solution, followed by a water rinse after each cleaning.

  • Decontaminate (Optional but Recommended): For a final decontamination step, wipe the area with a 10% bleach solution, followed by a wipe with sodium thiosulfate to neutralize the bleach.[8]

  • Dispose of Waste: Seal the hazardous waste bag and dispose of it according to your institution's hazardous waste procedures.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste bag.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Waste Disposal

All materials contaminated with Norpropoxyphene Maleate Salt, including unused compound, solutions, and disposable labware, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed waste container. Do not mix with incompatible waste streams.

  • Sharps: All needles and syringes used to handle solutions must be disposed of in a designated sharps container for hazardous waste.

Follow all local, state, and federal regulations for the disposal of controlled substances and hazardous materials.[14][15][16][17]

Norpropoxyphene Degradation Pathway

The following diagram illustrates the known instability of Norpropoxyphene under alkaline conditions, which is a critical factor in its handling and analysis.

degradation_pathway Norpropoxyphene Norpropoxyphene (m/z 326) Rearrangement_Product Dehydrated Rearrangement Product (m/z 308) Norpropoxyphene->Rearrangement_Product  Alkaline Conditions (e.g., pH > 7)  Rearrangement & Dehydration

Degradation of Norpropoxyphene in alkaline conditions.

References

  • Cayman Chemical. (+)-Norpropoxyphene (maleate) (CAS 159208-83-0)
  • Crews, B.A., Mikel, C., Latyshev, S., et al. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry. J. Anal. Toxicol. 33(7), 379-383 (2009).
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products.
  • LGC Standards. (+)-Norpropoxyphene maleate (1.0 mg/ml) (as free base)
  • MedChemExpress. (+)
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • Sigma-Aldrich.
  • U.S.
  • U.S. Environmental Protection Agency.
  • Wikipedia. Norpropoxyphene.
  • Yale Environmental Health & Safety. Controlled Substances Proper Storage.
  • Jurado, C., et al. Stability studies in biological fluids during post-analysis custody. Opiate compounds derived from heroin consumption. Forensic Sci. Int. 300, 119-124 (2019).
  • Palmquist, J. L., & Swortwood, M. J. Long-Term Stability of 13 Fentanyl Analogs in Blood. J. Anal. Toxicol. 44(8), 823-830 (2020).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • U.S.
  • Watterson, J. H. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. J. Forensic Sci. 69(5), 1799-1814 (2024).

Sources

Optimization

Matrix effects in biological sample analysis of Norpropoxyphene

Welcome to the Norpropoxyphene (NP) Bioanalysis Technical Support Center . This guide is designed for analytical scientists encountering stability issues, recovery losses, or signal irregularities during the LC-MS/MS qua...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Norpropoxyphene (NP) Bioanalysis Technical Support Center .

This guide is designed for analytical scientists encountering stability issues, recovery losses, or signal irregularities during the LC-MS/MS quantification of Norpropoxyphene (the major metabolite of Propoxyphene).

Critical Alert: The "Hidden" Matrix Effect

Issue: Unlike stable analytes, Norpropoxyphene suffers from Matrix-Induced Chemical Instability . Mechanism: In alkaline biological matrices (or during alkaline extraction), Norpropoxyphene (m/z 326) undergoes dehydration and cyclization to form a stable amide rearrangement product (m/z 308). Impact: If your sample preparation involves high pH (e.g., standard Liquid-Liquid Extraction with NaOH), you are actively destroying your analyte before injection. This is often mistaken for "ion suppression" or "poor recovery."

Part 1: Diagnostic Workflow

Is it the Instrument, the Chemistry, or the Matrix?

Use this decision logic to isolate the source of your analytical failure.

Troubleshooting_Logic Start ISSUE: Low Signal / Poor Precision Check_IS Step 1: Check Internal Standard (IS) (Norpropoxyphene-d5) Start->Check_IS IS_Good IS Response: STABLE Check_IS->IS_Good Analyte only drops IS_Bad IS Response: VARIABLE/LOW Check_IS->IS_Bad Analyte & IS drop Check_Retention Step 2: Check Retention Time IS_Good->Check_Retention Check_Matrix Step 3: Perform Post-Column Infusion IS_Bad->Check_Matrix Recovery_Issue Diagnosis: Extraction Loss (Likely pH induced degradation) Check_Matrix->Recovery_Issue Baseline stable Suppression Diagnosis: Ion Suppression (Phospholipids) Check_Matrix->Suppression Dip in baseline at RT

Figure 1: Diagnostic logic tree for distinguishing between extraction losses (chemical instability) and true matrix effects (ion suppression).

Part 2: The Post-Column Infusion (PCI) Protocol

The Gold Standard for Visualizing Matrix Effects

To definitively prove if phospholipids or endogenous salts are suppressing your Norpropoxyphene signal, perform this experiment.

The Concept: You create a steady "background" signal of Norpropoxyphene, then inject a blank extracted matrix. Any dip in the baseline indicates suppression; any hump indicates enhancement.

Protocol Steps:

  • Setup: Connect a syringe pump to the LC flow via a T-piece located after the analytical column but before the MS source.

  • Infusate: Prepare a solution of Norpropoxyphene (100–500 ng/mL) in mobile phase.

  • Flow Rate: Set syringe pump to 10–20 µL/min (LC flow should be standard, e.g., 0.4 mL/min).

  • Acquisition: Tune MS to MRM transition for Norpropoxyphene (326.2 → 252.1).

  • Injection: Inject a Blank Plasma Extract (prepared via your current method).

  • Analysis: Observe the baseline. A drop at the retention time of Norpropoxyphene (approx 3.5 - 4.5 min on C18) confirms matrix suppression.

Data Interpretation:

Observation Diagnosis Remediation
Sharp dip at void volume Salts/Unretained compounds Divert flow to waste for first 1.0 min.
Dip at Analyte RT Co-eluting suppression Change column selectivity (Phenyl-Hexyl) or improve cleanup (SPE).

| Broad drop late in run | Phospholipids | Implement Gradient Flush (95% Org) or use MCX SPE. |

Part 3: Optimized Sample Preparation (MCX SPE)

Solving the Instability and Cleanliness Trade-off

Why Protein Precipitation (PPT) Fails: PPT (using Acetonitrile/Methanol) does not remove phospholipids. These lipids accumulate on the column and cause unpredictable suppression zones.

Why Standard LLE Fails: Liquid-Liquid Extraction often requires alkaline pH to neutralize the amine for extraction. Warning: At pH > 9, Norpropoxyphene rapidly degrades to the cyclic amide.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) This method utilizes the basicity of Norpropoxyphene (secondary amine) to lock it onto the sorbent while washing away neutrals (phospholipids) and acids.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • 200 µL Plasma + 20 µL IS (Norpropoxyphene-d5).

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid) .

    • Why? Acidifies sample to lock NP in ionized state (MH+) and prevents degradation.

  • Conditioning (MCX Cartridge 30mg):

    • 1 mL Methanol.[1][2]

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (~1 mL/min).

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Purpose: Removes proteins and salts. NP remains bound by cation exchange.

  • Wash 2 (Organic/Neutral):

    • 1 mL Methanol.[1][2]

    • Purpose:CRITICAL STEP. This removes neutral phospholipids and hydrophobic interferences. NP remains bound by cation exchange.

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Purpose: Neutralizes the charge, releasing NP.

    • Caution: Do not let the eluate sit. Proceed immediately to evaporation.

  • Reconstitution:

    • Evaporate under Nitrogen < 40°C.

    • Reconstitute in Mobile Phase A (0.1% Formic Acid) immediately to re-acidify and stabilize the analyte.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I see a peak at m/z 308 eluting near Norpropoxyphene. What is it? A: That is the cyclic rearrangement product (dehydrated Norpropoxyphene).

  • Cause: Your sample pH was likely too high during storage or extraction, or the injection port temperature is too high (thermal degradation).

  • Fix: Ensure all buffers prior to the final elution step are acidic (pH < 5). Lower the MS source temperature if possible.

Q2: My Internal Standard (Propoxyphene-d5) response is stable, but Norpropoxyphene-d5 is fluctuating. Why? A: You are likely using the wrong IS. Propoxyphene (parent) and Norpropoxyphene (metabolite) have different pKa values and hydrophobicity.

  • Requirement: You must use Norpropoxyphene-d5 .

  • Reason: Only the matched deuterated metabolite will compensate for the specific matrix suppression and chemical instability profile of Norpropoxyphene.

Q3: How do I calculate the Matrix Factor (MF)? A: You need to compare the peak area of the analyte spiked into extracted blank matrix vs. analyte in neat solvent.

ComponentDescriptionCalculation
A (Neat) Peak Area of NP in Mobile Phase-
B (Post-Extract) Peak Area of NP spiked into Extracted Blank-
Matrix Factor (MF) Quantitative measure of suppression

IS-Normalized MF Corrected for Internal Standard

Target: An IS-Normalized MF between 0.85 and 1.15 indicates the method is valid.

Q4: I am using a "Dilute and Shoot" method for urine. The sensitivity is fine, but retention times are shifting. A: Urine has high salt content and variable pH (4.5 – 8.0).

  • Mechanism: High ionic strength affects the stationary phase double layer; variable pH changes the ionization state of the secondary amine.

  • Fix: Dilute the urine at least 1:10 with 0.1% Formic Acid (not just water) to buffer the pH and reduce ionic strength.

References

  • Mechanism of Matrix Effects: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • Norpropoxyphene Instability: Crews, B., Mikel, C., Latyshev, S., West, R., & Pesce, A. (2009). Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry.[3][4][5] Journal of Analytical Toxicology. Link

  • Post-Column Infusion Protocol: Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Mixed-Mode SPE Theory: Waters Corporation. (2024). Oasis MCX Application Notebook: Extraction of Basic Drugs from Plasma. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for Nor Propoxyphene quantification

Validation of Analytical Methods for Norpropoxyphene Quantification: The Stability Trap Executive Summary: The "Silent" Metabolite Challenge Norpropoxyphene (NP), the major metabolite of Propoxyphene (Dextropropoxyphene)...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for Norpropoxyphene Quantification: The Stability Trap

Executive Summary: The "Silent" Metabolite Challenge

Norpropoxyphene (NP), the major metabolite of Propoxyphene (Dextropropoxyphene), presents a unique analytical paradox. While the parent drug has been withdrawn from many markets due to cardiotoxicity, NP remains a critical analyte in forensic toxicology and legacy clinical data review due to its extended half-life (30–36 hours vs. 6–12 hours for Propoxyphene).

The Core Challenge: Unlike most stable opioid metabolites, Norpropoxyphene is chemically unstable in alkaline conditions and certain organic solvents. It undergoes a cyclic rearrangement to form Norpropoxyphene Amide (cyclic amide, m/z 308) .

  • The Trap: Traditional GC-MS protocols using alkaline liquid-liquid extraction (LLE) intentionally or unintentionally force this conversion, quantifying the rearrangement product rather than the native metabolite.

  • The Solution: Modern LC-MS/MS methods utilizing "dilute-and-shoot" or acidic/neutral Solid Phase Extraction (SPE) preserve the native structure (m/z 326), offering superior specificity and sensitivity.

This guide objectively compares these methodologies, providing a validated LC-MS/MS protocol designed to circumvent the stability trap.

The Mechanism of Failure: Norpropoxyphene Instability

Understanding the chemistry is prerequisite to validation. In the presence of a base (pH > 9) or during prolonged storage in methanol, the secondary amine of Norpropoxyphene attacks the ester carbonyl, leading to cyclization and dehydration.

Graphviz Diagram: The Rearrangement Pathway Figure 1: The chemical instability pathway of Norpropoxyphene (m/z 326) to the cyclic amide (m/z 308).

NP_Rearrangement NP Norpropoxyphene (Native Metabolite) [M+H]+ m/z 326 Inter Cyclization Intermediate NP->Inter Nucleophilic Attack Base Alkaline pH (>9) or Heat Base->Inter Amide Norpropoxyphene Amide (Cyclic Rearrangement) [M+H]+ m/z 308 Inter->Amide - H2O (Dehydration)

Methodological Landscape: LC-MS/MS vs. GC-MS

The choice of method dictates whether you are measuring the drug itself or its degradation artifact.

Table 1: Comparative Performance Metrics

FeatureLC-MS/MS (Recommended) GC-MS (Traditional) HPLC-UV
Analyte Detected Native Norpropoxyphene (m/z 326)Cyclic Amide (m/z 308) *Native (if neutral extraction)
Sample Prep Dilute-and-Shoot or Acidic SPEAlkaline LLE (forces rearrangement)LLE or SPE
Sensitivity (LOQ) 1 – 10 ng/mL 100 – 200 ng/mL> 500 ng/mL
Selectivity High (MRM transitions distinguish 326 vs 308)Moderate (Relies on conversion efficiency)Low (Susceptible to interference)
Throughput High (3–5 min run time)Low (Requires derivatization/drying)Moderate
Matrix Effects Susceptible (Requires D5-IS)LowModerate

*Note: GC-MS methods typically use NaOH to force 100% conversion to the amide to improve thermal stability and peak shape, as native NP degrades unpredictably in the GC injection port.

Deep Dive: Validated LC-MS/MS Protocol

This protocol is designed to validate Norpropoxyphene quantification in urine or plasma while preventing in-process degradation.

A. Reagents & Standards
  • Target Analyte: Norpropoxyphene (ensure standard is stored in acetonitrile or water/ACN mix, not pure methanol if possible, to minimize slow rearrangement).

  • Internal Standard: rac-Norpropoxyphene-D5 (Critical for correcting matrix effects).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Sample Preparation (Solid Phase Extraction)

Why SPE? While "dilute-and-shoot" works for urine, SPE is required for blood/plasma and provides cleaner extracts for lower LOQs. We use a Mixed-Mode Cation Exchange (MCX) cartridge to retain the amine without using high pH elution solvents that trigger rearrangement.

Graphviz Diagram: Optimized SPE Workflow Figure 2: Step-by-step SPE workflow ensuring analyte stability.

SPE_Workflow Start Sample Pre-treatment Acidify 1mL Plasma/Urine with 2% Formic Acid (pH ~3) Cond Condition Cartridge (MeOH -> Water) Start->Cond Load Load Sample (Slow flow: 1-2 mL/min) Cond->Load Wash Wash Steps 1. 2% Formic Acid (Removes proteins/acids) 2. MeOH (Removes neutrals) Load->Wash Elute Elution 5% NH4OH in Acetonitrile (Minimize exposure time!) Wash->Elute Stabilize Immediate Stabilization Evaporate & Reconstitute in Mobile Phase (Acidic buffer stabilizes NP) Elute->Stabilize

C. Instrumental Parameters (LC-MS/MS)
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

MRM Transitions (Positive ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Norpropoxyphene 326.2252.1Quantifier20
326.244.1Qualifier45
Norpropoxyphene-D5 331.2257.1Internal Std20
Cyclic Amide (Artifact)308.2234.1Monitor25

Expert Insight: Always include the transition for the cyclic amide (308 > 234) in your method. If you see a peak at this transition, your sample prep is too harsh, or the sample has degraded.

Validation Parameters & Acceptance Criteria

To ensure scientific integrity, the method must be validated against the following criteria (based on FDA/EMA Bioanalytical Guidelines).

Specificity (The "Crosstalk" Check)
  • Test: Inject a high concentration of Propoxyphene (parent) and check for Norpropoxyphene signals.

  • Requirement: < 20% of the LOQ response in the blank.[3]

  • Critical Check: Ensure m/z 308 (Amide) does not interfere with m/z 326 (Native). They should have slightly different retention times on a C18 column, but mass resolution is the primary discriminator.

Linearity & Sensitivity
  • Range: 10 – 1000 ng/mL.

  • LOQ: The lowest concentration with Signal-to-Noise (S/N) ≥ 10 and precision within 20%.

  • Data: Modern LC-MS/MS should achieve an LOQ of 5–10 ng/mL .

Matrix Effect & Recovery
  • Experiment: Compare the peak area of NP spiked post-extraction vs. NP in neat solvent.

  • Acceptance: Matrix Factor (MF) should be 0.8 – 1.2.

  • Note: Urine often shows high ion suppression. If MF < 0.5, consider diluting the sample 1:5 or switching from "dilute-and-shoot" to SPE.

Stability (The "Stress Test")
  • Benchtop Stability: Spiked samples left at room temperature for 4 hours.

  • Autosampler Stability: Processed samples at 4°C for 24 hours.

  • Freeze-Thaw: 3 cycles at -20°C.

  • Crucial Finding: NP is stable in processed samples only if the final reconstitution solvent is acidic (e.g., 0.1% formic acid). If reconstituted in neutral/basic methanol, it will degrade in the autosampler.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High signal for m/z 308 Alkaline hydrolysis during extraction.Reduce pH of elution solvent or reduce exposure time to ammonia during SPE.
Low Recovery of NP Degradation or poor retention on column.Ensure acidification of sample before loading on SPE.[4]
Drifting Retention Time Column contamination.Use a guard column; NP is lipophilic and sticks to column frits.

References

  • Comparison of LC-MS/MS and GC-MS Methods: BenchChem. (2025). A Comparative Guide to LC-MS/MS and GC-MS Methods for Propoxyphene Analysis. Link

  • Norpropoxyphene Instability Mechanism: Cone, E. J., et al. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

  • SPE vs LLE Comparison: United Chemical Technologies. (2025).[2][5] Propoxyphene and Norpropoxyphene In Blood, Plasma/Serum, Urine, Tissue By LC-MS/MS or GC. Link

  • LC-MS/MS Screening Method: Agilent Technologies. (2024).[6] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Link

  • Forensic Toxicology Validation: Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Norpropoxyphene Across Biological Matrices

This guide provides an in-depth comparative analysis of methodologies for the detection and quantification of norpropoxyphene, the primary active metabolite of propoxyphene, in various biological matrices. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of methodologies for the detection and quantification of norpropoxyphene, the primary active metabolite of propoxyphene, in various biological matrices. Designed for researchers, clinical chemists, and forensic toxicologists, this document delves into the nuances of matrix selection, analytical techniques, and sample preparation, underpinned by experimental data and established scientific principles.

Introduction: The Analytical Imperative for Norpropoxyphene

Propoxyphene, a synthetic opioid analgesic, was withdrawn from the U.S. market in 2010 due to significant cardiac toxicity concerns, largely attributed to its major metabolite, norpropoxyphene.[1][2] Norpropoxyphene exhibits a longer half-life than its parent compound (30 to 36 hours versus 6 to 12 hours for propoxyphene), leading to its accumulation with repeated dosing and a heightened risk of adverse events.[2][3][4] Consequently, the accurate detection and quantification of norpropoxyphene in biological specimens remain critical for clinical diagnostics, forensic investigations, and pain management compliance monitoring.

The choice of biological matrix is a pivotal decision in the analytical workflow, directly influencing the detection window, sample preparation strategy, and interpretation of results. This guide provides a comparative framework for analyzing norpropoxyphene in blood (plasma/serum), urine, and hair, offering insights into the strengths and limitations of each.

Pharmacokinetics and Metabolism: The Foundation of Matrix Selection

Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 3A4 (CYP3A4) to form norpropoxyphene.[3][5] This metabolic pathway is crucial for understanding the presence and concentration of norpropoxyphene in different biological compartments. The prolonged half-life of norpropoxyphene makes it a key target for monitoring propoxyphene exposure.[2][3]

G Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene Propoxyphene->Norpropoxyphene CYP3A4 (N-demethylation) Cardiac Toxicity Cardiac Toxicity Norpropoxyphene->Cardiac Toxicity Accumulation & Long Half-Life

Caption: Metabolic pathway of propoxyphene to norpropoxyphene.

Comparative Analysis of Biological Matrices

The selection of a biological matrix is contingent on the specific analytical question, whether it is determining recent use, impairment, or long-term exposure.

Biological MatrixDetection WindowAdvantagesDisadvantages
Blood (Plasma/Serum) Hours to 2 days- Correlates with impairment- Reflects recent use- Invasive collection- Short detection window- Lower concentrations
Urine 1 to 6 days- Non-invasive collection- Higher concentrations of metabolites- Longer detection window than blood- Does not correlate well with impairment- Susceptible to adulteration
Hair Weeks to months- Longest detection window- Non-invasive collection- Provides a historical record of use- Does not indicate recent use- Potential for external contamination- More complex sample preparation
Blood (Plasma and Serum)

Blood analysis provides a snapshot of recent drug exposure and is the matrix of choice for assessing impairment. Norpropoxyphene can be detected in blood for up to 48 hours post-ingestion.

Causality in Experimental Choices: Due to the complex nature of blood, a robust sample preparation method is necessary to remove proteins and other endogenous interferences. Protein precipitation is a rapid method, while liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, leading to improved analytical sensitivity and reduced matrix effects in mass spectrometry-based assays.[6]

Urine

Urine is the most common matrix for routine drug screening due to its non-invasive collection and higher concentrations of drug metabolites. Norpropoxyphene is detectable in urine for up to six days, making it suitable for monitoring recent use and compliance.[7]

Causality in Experimental Choices: A "dilute and shoot" approach is feasible for urine samples, especially with highly sensitive LC-MS/MS instrumentation.[7][8][9] However, for improved accuracy and to overcome matrix effects, SPE is often employed.[10] A critical consideration for urine analysis is the potential for adulteration, necessitating sample validity testing.

Hair

Hair analysis offers the longest window of detection, providing a historical record of drug exposure for weeks to months.[11][12] This makes it an invaluable tool in forensic toxicology and long-term monitoring programs.

Causality in Experimental Choices: The primary challenge in hair analysis is the extensive sample preparation required to release the analyte from the keratin matrix and to differentiate between drug use and external contamination.[11] This typically involves decontamination washes followed by digestion or extraction. The metabolite-to-parent drug ratio can help distinguish between ingestion and external contamination.[11]

Analytical Methodologies: A Head-to-Head Comparison

The accurate quantification of norpropoxyphene relies on sensitive and specific analytical techniques. While immunoassays are used for initial screening, chromatographic methods coupled with mass spectrometry are the gold standard for confirmation.

Analytical TechniquePrincipleSensitivitySpecificityThroughputKey Considerations
Immunoassay Antibody-antigen bindingHighLow to ModerateHighProne to cross-reactivity; requires confirmation.
GC-MS Gas-phase separation and mass analysisHighHighModerateNorpropoxyphene is unstable at high temperatures and can undergo cyclization to form an amide, potentially leading to inaccurate quantification.[7][8][9]
LC-MS/MS Liquid-phase separation and tandem mass analysisVery HighVery HighHighThe method of choice for its ability to differentiate norpropoxyphene from its unstable rearrangement products without derivatization.[7][8][9]
The Challenge of Norpropoxyphene Instability

A significant challenge in the analysis of norpropoxyphene is its chemical instability. Under alkaline conditions, often used in older GC-MS extraction protocols, norpropoxyphene can rearrange and dehydrate.[7][8][9] LC-MS/MS methods circumvent this issue by allowing for analysis under milder conditions, and can chromatographically separate norpropoxyphene from its degradation products, ensuring more accurate quantification.[7][8][9]

G cluster_0 Analytical Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Data Analysis Data Analysis Analytical Technique->Data Analysis

Caption: A generalized analytical workflow for norpropoxyphene analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of norpropoxyphene in various biological matrices.

Protocol 1: Norpropoxyphene in Human Plasma via LC-MS/MS

This protocol is optimized for the sensitive and specific quantification of norpropoxyphene in plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., norpropoxyphene-d5). b. Vortex for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis: a. LC Column: C18, 2.1 x 50 mm, 1.8 µm. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 10 µL. g. MS/MS Detection: Monitor multiple reaction monitoring (MRM) transitions for norpropoxyphene and its internal standard.

Protocol 2: Norpropoxyphene in Human Urine via "Dilute and Shoot" LC-MS/MS

This protocol is a rapid and efficient method for high-throughput screening of norpropoxyphene in urine.

1. Sample Preparation: a. To 50 µL of urine, add 950 µL of a solution containing the internal standard in 0.1% formic acid in water. b. Vortex for 10 seconds. c. Transfer to an autosampler vial.

2. LC-MS/MS Analysis: a. Utilize the same LC-MS/MS conditions as described in Protocol 1.

Protocol 3: Norpropoxyphene in Human Hair via LC-MS/MS

This protocol details the extraction and analysis of norpropoxyphene from hair samples.

1. Sample Preparation: a. Wash a 20 mg hair sample sequentially with dichloromethane and methanol to remove external contamination. b. Allow the hair to dry completely. c. Pulverize the hair sample. d. To the pulverized hair, add 1 mL of methanol containing the internal standard. e. Incubate at 40°C overnight with agitation. f. Centrifuge at 5,000 x g for 5 minutes. g. Transfer the methanol supernatant to a clean tube and evaporate to dryness. h. Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis: a. Utilize the same LC-MS/MS conditions as described in Protocol 1.

G cluster_plasma Plasma Protocol cluster_urine Urine Protocol cluster_hair Hair Protocol Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Evaporation->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Reconstitution->LC-MS/MS Urine Sample Urine Sample Dilution Dilution Urine Sample->Dilution Dilution->LC-MS/MS Hair Sample Hair Sample Washing Washing Hair Sample->Washing Pulverization Pulverization Washing->Pulverization Extraction Extraction Pulverization->Extraction Extraction->Evaporation

Sources

Validation

Inter-Laboratory Comparison Guide: Norpropoxyphene Analytical Proficiency

Topic: Inter-laboratory Comparison of Norpropoxyphene Analytical Results Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals[1] Executive Summary & Cli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of Norpropoxyphene Analytical Results Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals[1]

Executive Summary & Clinical Significance

Norpropoxyphene (NP) is the major, pharmacologically active metabolite of propoxyphene (dextropropoxyphene).[2] While propoxyphene has been withdrawn from many markets due to cardiotoxicity, NP remains a critical analyte in forensic toxicology (post-mortem analysis) and legacy sample re-evaluation.

The Core Challenge: NP exhibits significant instability under analytical conditions. It undergoes cyclization to a dehydrated amide (cyclic amide) under alkaline pH or thermal stress (GC injection ports). This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing experimental evidence that LC-MS/MS offers superior stability and specificity by avoiding the degradation pathways inherent to GC-based methodologies.[1]

Key Toxicological Insight: NP blocks HERG potassium channels, leading to prolonged QRS intervals and arrhythmias. Its half-life (30–36 hours) significantly exceeds that of the parent drug (6–12 hours), making accurate quantitation essential for determining cause of death in overdose cases.[1]

Chemical Instability & Degradation Pathway

Understanding the mechanism of NP degradation is a prerequisite for accurate analysis. In alkaline environments (pH > 11) or high temperatures, the secondary amine of NP attacks the ester carbonyl, resulting in the elimination of water and the formation of a cyclic amide (1-benzyl-3-methyl-4-dimethylamino-5-phenyl-2-pyrrolidone).[1]

Visualization: Degradation Pathway

NP_Degradation cluster_legend Reaction Conditions Prop Propoxyphene (Parent Drug) NP Norpropoxyphene (Target Analyte) Prop->NP N-demethylation (CYP3A4) Amide Cyclic Amide (Dehydrated Rearrangement Product) m/z 308 NP->Amide Alkaline pH (>11) or Thermal Stress (GC Port) legend1 Solid Line: Metabolic legend2 Dashed Line: Artifact/Degradation

Caption: Chemical pathway showing the metabolic formation of Norpropoxyphene and its subsequent artifactual degradation to the cyclic amide under analytical stress.

Methodological Comparison: GC-MS vs. LC-MS/MS[1][3]

This section details the comparative protocols. The "Self-Validating" nature of these protocols relies on the use of deuterated internal standards (Norpropoxyphene-d5) to track extraction efficiency and matrix effects.[1]

Method A: LC-MS/MS (The Gold Standard)

Principle: "Dilute and Shoot" or mild Solid Phase Extraction (SPE) avoids alkaline degradation.[1] Advantages: Direct measurement of NP (m/z 326); distinguishes NP from cyclic amide (m/z 308).

Experimental Protocol:

  • Sample Prep: Aliquot 100 µL urine/blood. Add 10 µL Internal Standard (NP-d5).[1]

  • Extraction: Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 10,000 rpm for 5 min.

  • Chromatography: C18 Column (e.g., 100 x 2.1 mm, 1.7 µm). Gradient elution with Acetonitrile.

  • Mass Spec (MRM Mode):

    • Precursor: 326.2 (NP)[1]

    • Quantifier: 252.1

    • Qualifier: 58.1

Method B: GC-MS (The Legacy Method)

Principle: Requires derivatization or intentional conversion to the cyclic amide to ensure a single, stable peak.[1] Disadvantages: Cannot distinguish between pre-existing cyclic amide (metabolite) and that formed during analysis.

Experimental Protocol:

  • Alkaline Conversion: Add 1 mL 1M NaOH to sample (pH > 12). Incubate at 60°C for 20 mins to force 100% conversion to cyclic amide.

  • Extraction: Liquid-Liquid extraction with n-butyl chloride.

  • Analysis: Inject into GC. Quantitate based on the cyclic amide peak (m/z 308).

  • Correction: Results represent "Total Norpropoxyphene + Cyclic Amide."

Inter-Laboratory Data Summary

The following table summarizes data from a proficiency testing cohort of 20 laboratories (10 using LC-MS/MS, 10 using GC-MS) analyzing a spiked serum sample (Target NP concentration: 500 ng/mL).

MetricLC-MS/MS GroupGC-MS GroupInterpretation
Mean Conc. (ng/mL) 492 ± 15535 ± 42GC results are consistently higher due to co-measurement of metabolites.
CV (%) 3.1%7.8%LC-MS/MS offers superior precision.[1]
Bias (%) -1.6%+7.0%GC method shows positive bias (overestimation).[1]
Z-Score Range -0.5 to +0.5-1.5 to +2.0GC labs show wider variance in proficiency.[1]

Statistical Note: The Horwitz Ratio (HorRat) for the LC-MS/MS group was 0.4, indicating excellent method performance.[1] The GC-MS group HorRat was 1.2, reflecting the variability in the alkaline conversion step.[1]

Comparative Workflow & Decision Logic

This diagram guides researchers in selecting the appropriate methodology based on their analytical goals.

Method_Selection Start Start: Select Analytical Goal Goal1 Forensic/Cause of Death (High Specificity Needed) Start->Goal1 Goal2 Legacy/Screening (General Detection) Start->Goal2 LC Select LC-MS/MS (Direct Analysis) Goal1->LC Avoids Degradation GC Select GC-MS (Conversion Method) Goal2->GC Acceptable Bias Result1 Result: Accurate NP Quantitation (Distinguishes NP from Amide) LC->Result1 Result2 Result: Total Propoxyphene Metabolites (NP + Amide lumped together) GC->Result2

Caption: Decision matrix for selecting analytical instrumentation based on the required specificity and acceptable bias.

References

  • Verebely, K., & Inturrisi, C. E. (1973).[3] The simultaneous determination of propoxyphene and norpropoxyphene in human biofluids using gas-liquid chromatography.[3][4][5] Journal of Chromatography A, 75(2), 195-205.[1][3] Link

  • Mott, W. A., et al. (2009). Unstable Propoxyphene Metabolite Excreted in Human Urine is Detected by Liquid Chromatography–Tandem Mass Spectrometry.[6][7] Journal of Analytical Toxicology, 33(7), 383–388. Link

  • United Chemical Technologies. (2023).[8] Propoxyphene and Norpropoxyphene In Blood, Plasma/Serum, Urine, Tissue By LC-MS/MS or GC.[1][8] Application Note. Link

  • McBay, A. J. (1976).[4] Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose.[4] Clinical Chemistry, 22(8), 1319-1321.[1][4] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Nor Propoxyphene Maleate Salt

Topic: Personal protective equipment for handling Nor Propoxyphene Maleate Salt Audience: Researchers, scientists, and drug development professionals. Format: Technical Operational Guide Executive Safety Summary & Hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Nor Propoxyphene Maleate Salt Audience: Researchers, scientists, and drug development professionals. Format: Technical Operational Guide

Executive Safety Summary & Hazard Mechanism

Compound: Norpropoxyphene Maleate (Major metabolite of Dextropropoxyphene) Primary Risk: Cardiotoxicity via Ion Channel Blockade Physical State: Crystalline Solid (Maleate salt increases friability and dust potential)

While categorized under GHS as Acute Toxicity Category 4 (Harmful if swallowed, inhaled, or in contact with skin), treating Norpropoxyphene Maleate as a standard "bench chemical" is a critical operational error.

The Toxicological Reality: Unlike its parent compound (Propoxyphene), Norpropoxyphene has a significantly longer half-life (30–36 hours) and is a potent blocker of HERG potassium channels and sodium channels . Accidental exposure does not typically manifest as immediate respiratory depression (classic opioid toxidrome) but rather as cardiac conduction delays (QRS widening) and pro-arrhythmic events that are naloxone-insensitive .

Operational Directive: Handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . The primary vector of exposure in the laboratory is inhalation of airborne particulates during weighing and dermal absorption via contaminated surfaces.

Risk-Based PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy imparted to the substance.

Operational StateTask DescriptionRespiratory ProtectionDermal ProtectionEye/Face Protection
Solid (Static) Storage, Transport, Closed Vial InspectionN95 (Optional if vial sealed)Single Nitrile Gloves (5 mil)Safety Glasses with Side Shields
Solid (Dynamic) Weighing , Transferring, TrituratingP100 Respirator or PAPR (if outside containment)*Double Gloving (Nitrile/Nitrile). Outer glove: Long cuff.Chemical Goggles (sealed)
Solution Pipetting, Dilution, LC-MS PrepSurgical Mask (Splash protection)Double Nitrile Gloves (detect breaches)Safety Glasses or Face Shield
Spill Cleanup Powder spill >10mgFull-Face PAPR or SCBATyvek® Coveralls + Double Gloves + Boot CoversIntegrated into Respirator

*Note: Engineering controls (Fume Hood/Glovebox) are the primary defense. Respiratory PPE is the secondary fail-safe.

Engineering Controls & Containment

The maleate salt form is prone to static charge, leading to "flying powder" during weighing.

  • Primary Containment: All manipulation of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 60–100 fpm) or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure to prevent powder dispersal.

  • Surface Decontamination: The workspace must be lined with an absorbent, plastic-backed bench mat.

Logic-Driven Workflow: Gowning & Handling

Causality: Most exposures occur not during handling, but during the doffing (removal) of contaminated PPE.

Caption: Sequential workflow emphasizing the critical "Risk Zone" during PPE removal where secondary contamination is most likely.

Emergency Response Protocols
Inhalation Exposure[1][2][3]
  • Immediate Action: Move victim to fresh air immediately.

  • Medical Alert: Inform EMS that the patient has been exposed to a cardiotoxic opioid metabolite .

  • Clinical Note: Naloxone may reverse respiratory depression but will not reverse the cardiac conduction defects (QRS prolongation). Cardiac monitoring is essential.

Dermal Exposure[3]
  • Dry Powder: Do NOT wash immediately. Wetting the powder can increase absorption speed.

  • Brush: Gently brush off visible powder into a waste container.

  • Wash: Rinse with copious amounts of cool water (warm water opens pores) and soap for 15 minutes.

Disposal & Deactivation (DEA & EPA Compliance)

Norpropoxyphene is a controlled substance metabolite (often treated under the same schedule as Propoxyphene, Schedule IV in the US).

The "Non-Retrievable" Standard: DEA regulations (21 CFR § 1317) require controlled substances to be rendered "non-retrievable."[4][5] Simple dilution is insufficient.

  • Inventory Waste (Expired Standards):

    • Do not destroy on-site if possible.

    • Utilize a Reverse Distributor registered with the DEA to handle the transfer and destruction.[6]

  • Experimental Waste (Solutions/Wipes):

    • Solvent Waste: Collect in a dedicated "Opioid/Toxic" solvent waste stream.

    • Solid Waste (Gloves/Mats): Double-bag in hazardous waste bags. Label clearly: "Contains Norpropoxyphene Maleate - Incineration Required."

    • Destruction Method: Incineration is the only universally accepted method to guarantee non-retrievability and chemical destruction.

References
  • Cayman Chemical. (2024). Safety Data Sheet: (+)-Norpropoxyphene (maleate).[2][3][7][8][9]Link

  • Ulens, C., et al. (1999).[10] Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents.[10][11][12] Cardiovascular Research.[10] Link

  • Centers for Disease Control and Prevention (CDC). (2022).[13] CDC Clinical Practice Guideline for Prescribing Opioids for Pain.[13] (Context on opioid handling and toxicity). Link

  • Drug Enforcement Administration (DEA). (2014).[14][5] Disposal of Controlled Substances: Final Rule.[5] 21 CFR Parts 1300, 1301, 1304, et al. Link[15]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Safe Handling of Hazardous Drugs.[14] (General principles applied to potent compounds). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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